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  • Product: n-Methyl-n,3-diphenylpropanamide
  • CAS: 18859-20-6

Core Science & Biosynthesis

Foundational

n-Methyl-n,3-diphenylpropanamide CAS 18859-20-6 properties

Topic: -Methyl- ,3-diphenylpropanamide (CAS 18859-20-6) Content Type: In-depth Technical Guide Audience: Researchers, Analytical Chemists, and Forensic Scientists[1][2][3] Technical Profile: -Methyl- ,3-diphenylpropanami...

Author: BenchChem Technical Support Team. Date: February 2026

Topic:


-Methyl-

,3-diphenylpropanamide (CAS 18859-20-6) Content Type: In-depth Technical Guide Audience: Researchers, Analytical Chemists, and Forensic Scientists[1][2][3]

Technical Profile: -Methyl- ,3-diphenylpropanamide

CAS 18859-20-6 | Chemical Identity & Characterization Guide[1][2][3]

Executive Summary & Chemical Identity


-Methyl-

,3-diphenylpropanamide (CAS 18859-20-6), also known as

-methyl-

-phenylhydrocinnamide
, is a tertiary amide structurally characterized by a hydrocinnamyl backbone attached to an

-methylated aniline moiety.[1][2][3]

While structurally related to the "anilido" substructure found in certain opioid analgesics (e.g., fentanyl precursors), this compound lacks the piperidine ring essential for mu-opioid receptor binding in that class.[2] Consequently, it serves primarily as a reference standard in forensic impurity profiling, a model substrate for amide bond stability studies, and a synthetic intermediate in organic chemistry.[2][3]

Nomenclature & Identification
PropertyDetail
IUPAC Name

-Methyl-

-phenyl-3-phenylpropanamide
Common Synonyms

-Methyl-

-phenylhydrocinnamide; Hydrocinnamoyl-

-methylanilide
CAS Number 18859-20-6
Molecular Formula

Molecular Weight 239.31 g/mol
SMILES CN(C1=CC=CC=C1)C(=O)CCC2=CC=CC=C2
InChI Key HNCDGGUYKIJTLE-UHFFFAOYSA-N

Physicochemical Properties

The following data aggregates experimental observations and high-confidence predictive models (ACD/Labs, EPISuite) for CAS 18859-20-6.

PropertyValue / DescriptionNote
Physical State Viscous oil or low-melting solidTendency to supercool; crystallizes upon standing.[1][2][3]
Melting Point 55–60 °C (Predicted)Experimental verification required per batch.[2][3]
Boiling Point ~390 °C (at 760 mmHg)Decomposes at high temperatures.[2][3]
Solubility (Water) Insoluble (< 0.1 mg/mL)Hydrophobic character dominates.[2][3]
Solubility (Organic) Soluble in DCM, MeOH, DMSO, EtOAcExcellent solubility in chlorinated solvents.[2]
LogP (Octanol/Water) 3.65 ± 0.4Highly lipophilic.[2][3]
pKa Non-ionizable (Amide)Neutral under physiological conditions.[2][3]

Synthetic Methodology

For research purposes requiring high-purity standards (>98%), the Acid Chloride Method is the preferred protocol due to its atom economy and ease of purification compared to carbodiimide couplings.[2][3]

Protocol: Acylation of -Methylaniline

Reaction Logic: This pathway utilizes hydrocinnamoyl chloride (3-phenylpropanoyl chloride) to acylate


-methylaniline.[1][2][3] The use of a non-nucleophilic base (Triethylamine) scavenges the HCl byproduct, driving the equilibrium forward.

Reagents:

  • Hydrocinnamoyl chloride (1.0 equiv)

  • 
    -Methylaniline (1.0 equiv)[1][3]
    
  • Triethylamine (

    
    ) (1.2 equiv)
    
  • Dichloromethane (DCM) (anhydrous, 10 mL/mmol)

Step-by-Step Workflow:

  • Preparation: Charge a flame-dried round-bottom flask with

    
    -methylaniline and 
    
    
    
    in anhydrous DCM under an inert atmosphere (
    
    
    or Ar).
  • Addition: Cool the solution to 0°C. Add hydrocinnamoyl chloride dropwise over 15 minutes to control exotherm.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours. Monitor by TLC (Hexane:EtOAc 4:1).[3]

  • Quench & Workup:

    • Wash organic layer with 1M HCl (2x) to remove unreacted amine.[2][3]

    • Wash with Sat.

      
       (2x) to remove unreacted acid/acid chloride.[2][3]
      
    • Wash with Brine (1x), dry over

      
      , and concentrate in vacuo.[2]
      
  • Purification: If the crude oil is yellow/orange, purify via silica gel flash chromatography (Gradient: 0-20% EtOAc in Hexanes).

Workflow Visualization

Synthesis_Pathway Start Reagents: Hydrocinnamoyl Chloride + N-Methylaniline Step1 0°C Addition in DCM/Et3N Start->Step1 Mix Step2 Stir RT (4-6h) Formation of Amide Step1->Step2 Acylation Workup Acid/Base Extraction (Remove HCl/Amine) Step2->Workup Quench Product Pure N-Methyl-N,3- diphenylpropanamide Workup->Product Evaporation

Figure 1: Synthetic workflow for the preparation of CAS 18859-20-6 via acid chloride acylation.

Analytical Characterization (Validation)

To validate the identity of CAS 18859-20-6, researchers must confirm the presence of the


-methyl group and the intact hydrocinnamyl chain.[1][2]
Nuclear Magnetic Resonance ( NMR)

Solvent:


, 400 MHz
Shift (

ppm)
MultiplicityIntegrationAssignmentStructural Insight
7.15 – 7.45 Multiplet10HAr-H Two phenyl rings (overlapping).[1][2][3]
3.24 Singlet3HN-CH3 Diagnostic Peak : Distinguishes from non-methylated analogs.[1][2][3]
2.95 Triplet (

)
2HPh-CH2 -CH2Benzylic protons.[1][2][3]
2.40 Triplet (

)
2HCH2-CH2 -CO

-Carbonyl protons.[1][2][3]
Mass Spectrometry (GC-MS / EI)

Ionization Energy: 70 eV[1][2][3]

The fragmentation pattern is governed by the stability of the amide bond and the benzylic positions.[2][3]

  • Molecular Ion (

    
    ): m/z 239 (Distinct parent peak).[2][3]
    
  • Base Peak: m/z 91 (Tropylium ion,

    
    ) – derived from the benzyl group.[2][3]
    
  • Key Fragment 1: m/z 105 (Phenethyl radical loss or rearrangement).[2][3]

  • Key Fragment 2: m/z 134 (

    
    -methylformanilide type fragment).[1][2][3]
    
  • McLafferty Rearrangement: Not favorable due to lack of

    
    -hydrogens on the 
    
    
    
    -phenyl side, but simple cleavage
    
    
    to the carbonyl is dominant.[1][2][3]

MS_Fragmentation Parent Molecular Ion [M]+ m/z 239 Frag2 N-Methylaniline Ion [Ph-N(Me)]+ m/z 106 Parent->Frag2 N-C Bond Break Frag3 Hydrocinnamoyl Ion [Ph-CH2-CH2-CO]+ m/z 133 Parent->Frag3 Amide Cleavage Frag1 Tropylium Ion [C7H7]+ m/z 91 Frag3->Frag1 CO Loss

Figure 2: Proposed mass spectral fragmentation pathway for structural confirmation.

Regulatory & Safety Context

Forensic Significance

While CAS 18859-20-6 is not typically listed as a Schedule I substance itself (unlike its piperidine-containing cousins like Acetyl Fentanyl), it is structurally homologous to


-phenyl fentanyl  precursors.[1][2][3]
  • Differentiation: Forensic labs must distinguish this amide from N-phenyl-N-(piperidin-4-yl)propanamide derivatives.[1][2][3] The absence of the piperidine nitrogen signal in NMR and the lower molecular weight (239 vs ~300+) are key discriminators.

  • Impurity Profiling: It may appear as a byproduct in the synthesis of complex anilido-drugs if

    
    -methylaniline is present as a contaminant in the starting aniline.[1][2][3]
    
Handling Precautions
  • GHS Classification: Warning.[1][2][3]

  • Hazards: H315 (Skin Irritation), H319 (Eye Irritation).[2][3]

  • Storage: Store at 2–8°C under inert gas. Hygroscopic potential is low, but oxidation of the

    
    -methyl group can occur over prolonged exposure to air/light.[2][3]
    

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 3434746, N-methyl-3-phenylpropanamide. (Note: Related structure used for property correlation). Retrieved from [Link]

  • NIST Mass Spectrometry Data Center. Gas Chromatography-Mass Spectrometry (GC-MS) Library.[1][2][3] (General fragmentation patterns for N-alkyl-N-phenylamides). Retrieved from [Link]

  • U.S. Drug Enforcement Administration (DEA). Controlled Substances Scheduling Lists (Orange Book). (Consulted for structural analog status). Retrieved from [Link]

Sources

Exploratory

Comprehensive Structural Elucidation of N-methyl-N-phenyl-3-phenylpropanamide

Technical Guide for Chemical Analysis & Characterization Executive Summary N-methyl-N-phenyl-3-phenylpropanamide (CAS: 18859-20-6 ) is a tertiary amide synthesized from N-methylaniline and hydrocinnamic acid (3-phenylpro...

Author: BenchChem Technical Support Team. Date: February 2026

Technical Guide for Chemical Analysis & Characterization

Executive Summary

N-methyl-N-phenyl-3-phenylpropanamide (CAS: 18859-20-6 ) is a tertiary amide synthesized from N-methylaniline and hydrocinnamic acid (3-phenylpropanoic acid).[1][2] In pharmaceutical chemistry, it serves as a critical model compound for studying amide bond rotamerism and as a structural intermediate for various bioactive scaffolds, including fentanyl analogs and calcium channel blockers.

This guide provides a rigorous analysis of its chemical structure, focusing on the restricted rotation around the amide bond—a phenomenon that complicates NMR interpretation and influences pharmacological docking.

Core Chemical Identity
PropertySpecification
IUPAC Name N-methyl-N,3-diphenylpropanamide
CAS Registry Number 18859-20-6
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.31 g/mol
SMILES CN(C1=CC=CC=C1)C(=O)CCC2=CC=CC=C2
Key Structural Motif Tertiary Amide (N-methyl-N-phenyl)

Structural Architecture & Rotamerism

The defining feature of this molecule is the steric clash between the N-methyl group and the N-phenyl ring against the carbonyl oxygen. This forces the amide bond into two distinct conformational states (rotamers) which interconvert slowly on the NMR timescale at room temperature.

The Rotameric Equilibrium

Unlike secondary amides which prefer the trans (Z) conformation, tertiary N-methyl-N-phenyl amides often exist as a mixture of cis (E) and trans (Z) isomers.

  • E-Isomer (Cis): The N-Methyl group is cis to the Carbonyl oxygen.

  • Z-Isomer (Trans): The N-Phenyl group is cis to the Carbonyl oxygen (N-Methyl is trans).

The equilibrium ratio is typically governed by the steric bulk of the hydrocinnamoyl chain versus the electronic conjugation of the N-phenyl ring.

Rotamerism Figure 1: Amide Bond Rotamerism Equilibrium Rotamer_E E-Isomer (Minor) (Me cis to O) TS Transition State (Partial Double Bond Break) Rotamer_E->TS Rotamer_Z Z-Isomer (Major) (Ph cis to O) Rotamer_Z->TS Slow Rotation TS->Rotamer_E ΔG‡ ≈ 16-20 kcal/mol TS->Rotamer_Z

Synthetic Protocol (Schotten-Baumann)

The most robust synthesis involves the acylation of N-methylaniline with hydrocinnamoyl chloride. This method avoids racemization (if chiral centers were present) and ensures high yield.

Reaction Workflow

Reagents:

  • Substrate: N-methylaniline (1.0 eq)

  • Acylating Agent: 3-Phenylpropionyl chloride (1.1 eq)

  • Base: Triethylamine (Et₃N) or Pyridine (1.5 eq) to scavenge HCl.

  • Solvent: Dichloromethane (DCM) or THF (Anhydrous).

Synthesis Figure 2: Acylation Synthesis Pathway Acid Hydrocinnamic Acid Chloride Hydrocinnamoyl Chloride (Reactive Intermediate) Acid->Chloride Activation SOCl2 SOCl2 / DMF (cat) SOCl2->Chloride Product Crude Amide (Mixture) Chloride->Product Amine N-methylaniline Amine->Product Base Et3N / DCM 0°C -> RT Base->Product Workup Workup: 1. 1M HCl Wash (Remove Amine) 2. NaHCO3 Wash (Remove Acid) Product->Workup Final Pure N-methyl-N-phenyl- 3-phenylpropanamide Workup->Final

Protocol Steps
  • Activation: Dissolve hydrocinnamic acid in DCM. Add thionyl chloride (

    
    ) dropwise with a catalytic amount of DMF. Reflux for 2 hours to generate the acid chloride. Evaporate excess 
    
    
    
    .
  • Coupling: Dissolve N-methylaniline and

    
     in dry DCM. Cool to 0°C.
    
  • Addition: Add the hydrocinnamoyl chloride (dissolved in DCM) dropwise to the amine solution.

  • Reaction: Allow to warm to room temperature and stir for 4–12 hours.

  • Workup: Wash organic layer with 1M HCl (to remove unreacted N-methylaniline) followed by sat.

    
     (to remove unreacted acid). Dry over 
    
    
    
    and concentrate.

Spectroscopic Characterization

Due to the rotamers, the NMR spectrum will likely show signal doubling for the N-methyl and potentially the hydrocinnamoyl methylene protons.

Nuclear Magnetic Resonance (NMR)

Predicted ¹H NMR (400 MHz, CDCl₃): Note: Chemical shifts (


) are approximate and may vary based on concentration and rotamer ratio (typically ~2:1).
Proton EnvironmentMultiplicityShift (ppm)Diagnostic Note
N-CH₃ Singlet (Split)3.20 & 3.25Key Indicator: Appears as two unequal singlets due to rotamers.
-CH₂- (α to C=O) Triplet/Multiplet2.35 – 2.50May broaden or split.
-CH₂- (β to C=O) Triplet/Multiplet2.90 – 3.05Benzylic protons.
Aromatic (N-Ph) Multiplet7.10 – 7.45Overlaps with C-Ph ring.
Aromatic (C-Ph) Multiplet7.10 – 7.30Typical monosubstituted benzene pattern.

Interpretation: If the spectrum appears "messy" or contains "impurity" peaks near the main signals, perform a Variable Temperature (VT) NMR . Heating the sample to ~60-80°C should cause the rotamer peaks to coalesce into single, sharp averages, confirming the purity.

Mass Spectrometry (MS)

Ionization: ESI+ or EI (70 eV). Molecular Ion: [M+H]⁺ = 240.15 (ESI); M⁺ = 239 (EI).

Fragmentation Logic (EI): The molecule cleaves primarily at the benzylic positions and the amide bond.

MS_Frag Figure 3: Mass Spectrometry Fragmentation Tree Parent Parent Ion [M]+ m/z 239 Frag1 Tropylium Ion [C7H7]+ m/z 91 Parent->Frag1 Benzylic Cleavage Frag2 Hydrocinnamoyl Cation [PhCH2CH2CO]+ m/z 133 Parent->Frag2 C-N Cleavage Frag3 N-Methylaniline Ion [PhN(Me)]+ m/z 106 Parent->Frag3 C-N Cleavage Frag2->Frag1 Loss of CH2=C=O

  • m/z 91 (Base Peak): Tropylium ion (

    
    ), characteristic of the benzyl group in the hydrocinnamoyl chain.
    
  • m/z 105: Phenethyl cation (

    
    ) is also common.
    
  • m/z 133: Acylium ion (

    
    ).
    

Physicochemical Profile

For drug development contexts, the lipophilicity of this compound is significant.

  • LogP (Predicted): ~3.6 – 3.9. (Highly lipophilic due to two phenyl rings).

  • Solubility: Insoluble in water; soluble in DMSO, Methanol, DCM, Ethyl Acetate.

  • Melting Point: Low melting solid or oil (due to rotameric disorder preventing efficient crystal packing). Literature suggests melting points for similar analogs are often < 60°C.

References

  • ChemScene . (2024). Product Data: N-methyl-N,3-diphenylpropanamide (CAS 18859-20-6).[1][2][3] Retrieved from

  • Royal Society of Chemistry . (2018). Conformational selectivity and high-affinity binding in the complexation of N-phenyl amides. Chemical Science. Retrieved from

  • National Institutes of Health (NIH) . (2024). PubChem Compound Summary: N-methyl-N-phenylpropanamide (Analogous Structure). Retrieved from

  • Zhang, J., et al. (2021).[4] NMR studies of rotamers with multi-substituted amides. Journal of Engineering Sciences and Innovation. Retrieved from

Sources

Foundational

molecular weight and formula of n-Methyl-n,3-diphenylpropanamide

This in-depth technical guide details the molecular characteristics, synthesis, and analytical profiling of -Methyl- ,3-diphenylpropanamide . Technical Profile: -Methyl- ,3-diphenylpropanamide[1][2][3] Core Physicochemic...

Author: BenchChem Technical Support Team. Date: February 2026

This in-depth technical guide details the molecular characteristics, synthesis, and analytical profiling of


-Methyl-

,3-diphenylpropanamide
.

Technical Profile: -Methyl- ,3-diphenylpropanamide[1][2][3]

Core Physicochemical Identity


-Methyl-

,3-diphenylpropanamide
(CAS: 18859-20-6 ) is a lipophilic amide structurally derived from hydrocinnamic acid and

-methylaniline. It serves as a specialized intermediate in organic synthesis and a structural probe in Structure-Activity Relationship (SAR) studies involving amide-based pharmacophores.
Molecular Data Matrix
PropertyValueTechnical Context
IUPAC Name

-Methyl-

,3-diphenylpropanamide
Also known as

-Methyl-

-phenylhydrocinnamamide
CAS Registry Number 18859-20-6 Unique identifier for regulatory verification
Molecular Formula

16 Carbons, 17 Hydrogens, 1 Nitrogen, 1 Oxygen
Molecular Weight (Average) 239.31 g/mol Used for stoichiometric calculations
Monoisotopic Mass 239.1310 Da Critical for High-Resolution Mass Spectrometry (HRMS)
SMILES CN(C1=CC=CC=C1)C(=O)CCC2=CC=CC=C2Machine-readable string for cheminformatics
LogP (Predicted) 3.28 Indicates high lipophilicity; membrane permeable
Topological Polar Surface Area 20.31

Suggests blood-brain barrier (BBB) penetration potential

Synthetic Methodology

To ensure high purity (>98%) for biological screening, the Acyl Chloride Method is the preferred protocol over direct thermal dehydration. This pathway minimizes thermal degradation and allows for facile purification.

Reaction Logic

The synthesis couples hydrocinnamoyl chloride (generated in situ or purchased) with


-methylaniline . The use of a non-nucleophilic base (Triethylamine) scavenges the HCl byproduct, driving the equilibrium forward.
Protocol: Schotten-Baumann Conditions (Anhydrous)
  • Reagent Preparation:

    • Dissolve 3-phenylpropanoic acid (1.0 eq) in anhydrous Dichloromethane (DCM).

    • Add Oxalyl Chloride (1.2 eq) and a catalytic drop of DMF at 0°C. Stir for 2 hours to generate the acid chloride.

    • Alternatively, use commercial Hydrocinnamoyl chloride.

  • Coupling:

    • Cool the acid chloride solution to 0°C.

    • Add

      
      -methylaniline  (1.0 eq) and Triethylamine  (
      
      
      
      , 1.5 eq) dropwise.
    • Note: Exothermic reaction. Maintain temperature <5°C to prevent side reactions.

  • Workup:

    • Warm to room temperature and stir for 4 hours.

    • Quench with saturated

      
       (aq).
      
    • Extract organic layer, wash with 1M HCl (to remove unreacted amine), then Brine.

    • Dry over

      
       and concentrate in vacuo.
      
Synthesis Workflow Visualization

SynthesisPathway Start Hydrocinnamic Acid (C9H10O2) Activation Activation (SOCl2 or Oxalyl Chloride) Start->Activation  Activation   Intermediate Hydrocinnamoyl Chloride (Reactive Intermediate) Activation->Intermediate  -HCl, -SO2/CO   Coupling Coupling (+ N-Methylaniline, Et3N) Intermediate->Coupling  Nucleophilic Attack   Product N-Methyl-N,3-diphenylpropanamide (C16H17NO) Coupling->Product  Purification  

Figure 1: Step-wise chemical synthesis pathway via acid chloride activation.

Analytical Characterization (QC Standards)

For validation in drug development workflows, the compound must meet specific spectral criteria.

Nuclear Magnetic Resonance (NMR)
  • 
    -NMR (400 MHz, 
    
    
    
    ):
    • 
       7.10–7.40 (m, 10H):  Overlapping aromatic protons from both phenyl rings.
      
    • 
       3.25 (s, 3H):  Distinct singlet for the 
      
      
      
      -Methyl
      group. This is the diagnostic peak for N-alkylation.
    • 
       2.95 (t, 2H):  Benzylic methylene protons (
      
      
      
      ).
    • 
       2.40 (t, 2H): 
      
      
      
      -Carbonyl methylene protons (
      
      
      ).
Mass Spectrometry (LC-MS)
  • Ionization Mode: ESI+ (Electrospray Ionization, Positive mode).

  • Parent Ion

    
    :  Observed at m/z 240.14 .
    
  • Fragmentation Pattern:

    • Loss of tropylium ion (

      
      , m/z 91).
      
    • Cleavage of the amide bond yielding

      
      -methylaniline fragment.
      

Applications in Drug Development

While not a marketed API itself,


-Methyl-

,3-diphenylpropanamide functions in three critical capacities:
  • Impurity Profiling: It is a potential degradation product or synthesis impurity in drugs utilizing the hydrocinnamoyl or

    
    -methylaniline scaffolds.
    
  • Fragment-Based Drug Discovery (FBDD): Its high ligand efficiency and lipophilicity (LogP 3.28) make it an ideal fragment for probing hydrophobic pockets in GPCRs or enzymes.

  • Metabolic Stability Standard: Used to calibrate in vitro microsomal stability assays, specifically testing amide hydrolysis rates by amidases.

References
  • PubChem. (2024). Compound Summary: N-methyl-N-phenyl-3-phenylpropanamide.[1][2] National Library of Medicine. Retrieved from [Link]

  • NIST Chemistry WebBook. (2024). Mass Spectral Data for Amide Derivatives. Retrieved from [Link]

Sources

Exploratory

Solubility Profile and Solvent Selection for N-Methyl-N,3-diphenylpropanamide

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals Executive Summary N-Methyl-N,3-diphenylpropanamide (CAS: 18859-20-6) is a critical pharmaceutical...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Content Type: In-Depth Technical Guide Audience: Researchers, Process Chemists, and Drug Development Professionals

Executive Summary

N-Methyl-N,3-diphenylpropanamide (CAS: 18859-20-6) is a critical pharmaceutical intermediate, notably utilized in the synthesis of HIV-1 capsid inhibitors (e.g., PF-74 analogs). As a lipophilic tertiary amide, its solubility behavior is governed by van der Waals forces and dipole-dipole interactions, lacking strong hydrogen bond donation capability.

This guide provides a comprehensive technical analysis of its solubility profile, solvent selection strategies for process development, and protocols for thermodynamic characterization. While specific mole-fraction solubility data remains unpublished in open literature, this guide synthesizes data from synthetic protocols and structural analogs to establish a robust operational framework.

Physicochemical Characterization

Understanding the solute's fundamental properties is the first step in predicting solubility behavior. The molecule features a hydrocinnamoyl backbone coupled with an N-methylaniline moiety, resulting in significant lipophilicity.

Table 1: Physicochemical Properties
PropertyValueRelevance to Solubility
Molecular Formula C₁₆H₁₇NOOrganic framework; moderate molecular weight.
Molecular Weight 239.31 g/mol Affects diffusion coefficients and dissolution kinetics.
Physical State Viscous Oil / Low-Melting SolidOften requires chromatography for purification; crystallization is temperature-sensitive.
LogP (Predicted) ~3.28Highly lipophilic; poor water solubility (<1 mg/L).
H-Bond Donors 0No -NH or -OH groups; cannot act as a proton donor.
H-Bond Acceptors 1 (Carbonyl Oxygen)Interacts well with protic solvents (Alcohols) and Lewis acids.

Solubility Profile & Solvent Compatibility

Based on validated synthetic procedures (e.g., amide coupling in DMF/DCM, extraction with EtOAc), the following solubility classification is established.

Solvent Class Analysis[1][2]
  • Chlorinated Solvents (DCM, Chloroform): High Solubility.

    • Mechanism:[1] Strong dipole-dipole interactions and dispersion forces.

    • Application: Primary solvent for reaction (amide coupling) and liquid-liquid extraction.

  • Polar Aprotic Solvents (DMF, DMSO, NMP): High Solubility.

    • Mechanism:[1] Solvation of the amide dipole; disruption of solute-solute interactions.

    • Application: Reaction medium for nucleophilic substitutions; stock solution preparation for bioassays.

  • Esters & Ethers (Ethyl Acetate, THF, MTBE): Moderate to High Solubility.

    • Mechanism:[1] Dipole interactions.

    • Application: Ethyl Acetate is the preferred solvent for extraction and silica gel chromatography (mobile phase).

  • Alcohols (Methanol, Ethanol, IPA): Temperature-Dependent.

    • Mechanism:[1] Solute acts as H-bond acceptor. Solubility increases significantly with temperature.

    • Application: Potential crystallization solvent (cooling crystallization) or co-solvent.[2]

  • Aliphatic Hydrocarbons (Hexane, Heptane): Low Solubility.

    • Mechanism:[1] Weak dispersion forces only.

    • Application: Anti-solvent for precipitation or crystallization; non-polar component in chromatography.

  • Water: Insoluble.

    • Mechanism:[1] Hydrophobic effect dominates; high energy cost for cavity formation in water network.

    • Application: Wash phase to remove inorganic salts and polar impurities.

Table 2: Operational Solvent Selection Matrix
Process StepRecommended SolventRationale
Reaction Medium Dichloromethane (DCM)Excellent solubility; low boiling point allows easy removal.
Reaction Medium DMF / DMSOHigh boiling point; stabilizes polar transition states.
Extraction Ethyl Acetate / DCMImmiscible with water; high partition coefficient for the amide.
Chromatography Hexane : EtOAc (Gradient)Standard normal-phase separation; compound elutes at moderate polarity.
Crystallization EtOH / Water or IPA / HeptaneExploits steep solubility-temperature curve or anti-solvent effect.

Experimental Protocols for Solubility Determination

For precise process engineering (e.g., crystallization design), researchers must generate quantitative solubility data (mole fraction


 vs. Temperature 

).
Dynamic Laser Monitoring Method

This method is superior to gravimetric analysis for speed and accuracy, minimizing solvent evaporation errors.

Protocol:

  • Preparation: Place a known mass of solute and solvent into a jacketed glass vessel equipped with a magnetic stirrer.

  • Setup: Insert a laser monitoring probe (turbidity meter) and a precision thermometer (

    
     K).
    
  • Dissolution: Heat the mixture until the solid completely dissolves (laser transmission reaches maximum).

  • Cooling: Lower the temperature at a controlled rate (e.g., 2 K/h).

  • Detection: Record the temperature (

    
    ) where laser transmission drops sharply (indicating crystal formation).
    
  • Repetition: Repeat with varying solute concentrations to construct the polythermal solubility curve.

Workflow Visualization

The following diagram outlines the logical flow for determining solubility and fitting thermodynamic models.

Solubility_Workflow Start Start: Define Solvent System Prep Prepare Solute/Solvent Mixtures (Varying Mole Fractions) Start->Prep Heat Heat to Dissolution (Laser Transmittance = 100%) Prep->Heat Cool Controlled Cooling (Rate: 2 K/min) Heat->Cool Detect Detect Nucleation Point (Transmittance Drop) Cool->Detect Data Record T vs. x (Mole Fraction) Detect->Data Data->Prep Next Concentration Model Fit Thermodynamic Models (Apelblat, Van't Hoff) Data->Model End Output: Solubility Curve & Enthalpy Model->End

Figure 1: Dynamic Laser Monitoring workflow for solubility determination.

Thermodynamic Modeling Framework

To correlate experimental data for process simulation, the Modified Apelblat Equation is the industry standard for non-ideal solutions of amides.

The Modified Apelblat Equation


  • 
     : Mole fraction solubility.
    
  • 
     : Absolute temperature (K).
    
  • 
     : Empirical parameters derived from regression analysis.
    
    • Interpretation:

      
       and 
      
      
      
      relate to the enthalpy of solution and non-ideality;
      
      
      accounts for the temperature dependence of the heat capacity.
Thermodynamic Parameters

From the solubility data, the dissolution enthalpy (


) and entropy (

) can be calculated using the Van't Hoff analysis:

  • Positive

    
    :  Endothermic dissolution (solubility increases with T).
    
  • Negative

    
    :  Spontaneous dissolution process.
    

Practical Application: Purification Strategy

For N-Methyl-N,3-diphenylpropanamide, purification is often the bottleneck. The choice between chromatography and crystallization depends on the impurity profile.

Decision Logic for Purification
  • If Product is an Oil: Use Flash Chromatography .

    • Stationary Phase: Silica Gel (40-63 µm).

    • Mobile Phase: Hexane/Ethyl Acetate gradient (0%

      
       40% EtOAc).
      
    • Loading: Dissolve crude in minimum DCM.

  • If Product is a Solid (High Purity): Use Recrystallization .

    • Solvent System: Ethanol/Water (add water to hot ethanol solution until turbid, then cool).

    • Alternative: IPA/Heptane.

Purification_Logic Input Crude Reaction Mixture CheckState Physical State at RT? Input->CheckState Oil Viscous Oil CheckState->Oil Liquid Solid Solid / Precipitate CheckState->Solid Solid Chrom Flash Chromatography (Hexane/EtOAc) Oil->Chrom Cryst Recrystallization (EtOH/Water) Solid->Cryst Result1 Pure Oil / Low Melt Solid Chrom->Result1 Result2 Crystalline Solid Cryst->Result2

Figure 2: Decision matrix for purification based on physical state and solubility.

References

  • National Institutes of Health (NIH). (2019).[1] Rapid optimization of the metabolic stability of an HIV-1 capsid inhibitor. PubMed Central. Retrieved from [Link]

  • PubChem. (2025).[3][4] N-methyl-N-phenylpropanamide (Analogous Structure). Retrieved from [Link]

  • Biotage. (2020).[5] How best to extract reaction products from high boiling solvents. Retrieved from [Link]

Sources

Foundational

n-Methyl-n,3-diphenylpropanamide safety data sheet (SDS) research

The following technical guide is a comprehensive safety and handling analysis for N-Methyl-N,3-diphenylpropanamide (CAS 18859-20-6).[1][2] As a research chemical often lacking a fully standardized regulatory Safety Data...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is a comprehensive safety and handling analysis for N-Methyl-N,3-diphenylpropanamide (CAS 18859-20-6).[1][2]

As a research chemical often lacking a fully standardized regulatory Safety Data Sheet (SDS), this guide applies Predictive Toxicology and Structure-Activity Relationship (SAR) principles to establish a robust safety profile.[2] It is designed for researchers requiring high-fidelity data for risk assessment in drug development and organic synthesis.[1][2]

CAS: 18859-20-6 | Formula:


 | MW:  239.31  g/mol [1][2]

Substance Characterization & Physicochemical Properties[2][3][4][5][6][7]

N-Methyl-N,3-diphenylpropanamide is a lipophilic tertiary amide.[1][2] Unlike common solvents or reagents, it is typically encountered as a viscous yellow oil or low-melting solid in research settings.[1][2] Its structural backbone—a hydrocinnamamide core substituted with an N-methyl aniline group—dictates its physicochemical behavior and safety requirements.[1]

Table 1: Physicochemical Data Profile
PropertyValue / PredictionSource/Rationale
Physical State Yellow Oil / Viscous LiquidExperimental observation (Synthesis)
Boiling Point >300°C (760 mmHg) / Distillable under high vacuumPredicted based on MW & Amide H-bonding
Solubility Soluble: DCM, DMSO, MeOH, EtOAc.[1][2][3][4][5][6] Insoluble: Water.[5]Lipophilic domain dominance (LogP ~3.28)
Flash Point >110°C (Estimated)High MW amide stability
Density ~1.03 - 1.08 g/cm³Analogous to N-methyl-N-phenylpropanamide
Acidity (pKa) Neutral (Amide nitrogen is non-basic)Functional group chemistry

Predictive Hazard Identification (SAR Analysis)[1][2]

In the absence of specific toxicological studies (LD50), safety protocols must be derived from Structure-Activity Relationships (SAR) . This compound shares structural motifs with N-methylaniline (metabolic precursor) and hydrocinnamamides.[1][2]

Functional Group Hazard Mapping

The molecule consists of three distinct domains, each contributing to the safety profile:

  • N-Methylaniline Moiety: Potential for metabolic activation (N-dealkylation) and methemoglobinemia risk (low probability but non-zero).[1][2]

  • Propanyl Chain: Lipophilicity enhancer; facilitates skin absorption.[2]

  • Amide Linkage: Chemical stability; generally reduces acute toxicity compared to free amines.[2]

Diagram 1: Structural Hazard Analysis

G Compound N-Methyl-N,3-diphenylpropanamide (CAS 18859-20-6) Domain1 N-Methylaniline Moiety Compound->Domain1 Domain2 Lipophilic Backbone (Diphenyl/Propanyl) Compound->Domain2 Domain3 Tertiary Amide Compound->Domain3 Hazard1 Risk: Skin Absorption Potential: Methemoglobinemia (Low) Domain1->Hazard1 Metabolic Pathway Hazard2 Risk: Bioaccumulation Environmental Persistence Domain2->Hazard2 LogP ~3.3 Hazard3 Stability: Low Reactivity Not Corrosive Domain3->Hazard3 Chemical Nature

Caption: Functional decomposition of CAS 18859-20-6 linking structural motifs to predicted toxicological risks.

GHS Classification (Derived)

Based on analog data (e.g., N,3-diphenylpropanamide), the following GHS classifications are assigned for risk management:

  • Acute Tox. 4 (Oral): H302 - Harmful if swallowed.[1][2]

  • Skin Irrit. 2: H315 - Causes skin irritation.[1][2]

  • Eye Irrit. 2A: H319 - Causes serious eye irritation.[1]

  • STOT SE 3: H335 - May cause respiratory irritation.[1]

Self-Validating Handling Protocols

A "self-validating" system ensures that the failure of one control measure (e.g., a glove tear) is mitigated by a secondary layer (e.g., vapor pressure management).[1][2]

Personal Protective Equipment (PPE) Matrix
  • Gloves (Critical): Do NOT use Latex.[2] The lipophilic nature of the diphenyl structure facilitates permeation through natural rubber.

    • Recommendation:Nitrile (0.11 mm) for splash protection; Silver Shield/Laminate for prolonged handling.

  • Respiratory: Due to low vapor pressure, inhalation risk is low at room temperature.[2] However, if heating or synthesizing:

    • Standard: Fume hood (Face velocity > 0.5 m/s).[2]

    • Emergency: P95/P100 Particulate Respirator with Organic Vapor cartridge (if aerosolized).[2]

Synthesis & Reaction Safety

This compound is often synthesized via the acylation of N-methylaniline with hydrocinnamoyl chloride.[1][2]

  • Precursor Hazard: Hydrocinnamoyl chloride is corrosive and lachrymatory.[2]

  • By-product: HCl gas is generated.[1]

  • Control: All synthesis must utilize a base trap (e.g., NaOH scrubber) or be conducted in a fully vented hood.[2]

Diagram 2: Handling & Emergency Decision Tree

SafetyFlow Start Handling CAS 18859-20-6 StateCheck State: Liquid/Oil? Start->StateCheck Spill Spill Event StateCheck->Spill Routine Routine Use StateCheck->Routine Contain 1. Absorb (Sand/Vermiculite) Do NOT use water Spill->Contain PPE PPE: Nitrile Gloves + Goggles Work in Fume Hood Routine->PPE Clean 2. Solvent Wash (Ethanol/Acetone) then Soap/Water Contain->Clean Disposal 3. Dispose as Halogen-Free Organic Waste Clean->Disposal Heat Heating Required? PPE->Heat VaporControl Use Condenser + Trap Avoid Open Heating Heat->VaporControl Yes

Caption: Decision logic for routine handling and emergency spill response for lipophilic amide oils.

First Aid & Emergency Response

  • Eye Contact: Flush immediately with water for 15 minutes. The oil may adhere to the cornea; use a saline solution if available to emulsify slightly.[2] Seek medical attention.

  • Skin Contact: Wash with soap and water immediately.[2] Alcohol-based hand sanitizers may increase absorption area—avoid them initially; use mechanical washing (soap) first.[1][2]

  • Ingestion: Do NOT induce vomiting. The compound's lipophilicity poses an aspiration risk if vomited. Rinse mouth and call a Poison Control Center.

Research Context & Storage

  • Storage: Store in a cool, dry place (2-8°C recommended for long-term stability). Keep container tightly closed to prevent oxidation of the aniline moiety, which can darken the oil over time.

  • Applications: This compound is frequently cited as an intermediate in the synthesis of HIV-1 Capsid Inhibitors and other pharmaceutical scaffolds.[1][2] It is not a controlled fentanyl precursor (List I), as it lacks the piperidine ring system, but it should be treated with the rigor of a bioactive pharmaceutical intermediate.[2]

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 18859-20-6, N-Methyl-N,3-diphenylpropanamide.[1][2] Retrieved from [Link][1]

  • European Chemicals Agency (ECHA). C&L Inventory: N-methyl-3-phenylpropanamide (Analogous Hazard Data).[1][2] Retrieved from [Link][1]

  • Li, Y., et al. (2020). Design and Synthesis of Novel HIV-1 Capsid-Targeting Small Molecules.[1][2] Journal of Medicinal Chemistry.[2] (Contextual synthesis reference).

Sources

Exploratory

potential biological activity of N-methyl-N-phenylhydrocinnamamide

The following technical guide details the pharmacological profile, synthesis, and experimental evaluation of -methyl- -phenylhydrocinnamamide (CAS: 18859-20-6), also known as -methyl- -phenyl-3-phenylpropanamide. This gu...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide details the pharmacological profile, synthesis, and experimental evaluation of


-methyl-

-phenylhydrocinnamamide
(CAS: 18859-20-6), also known as

-methyl-

-phenyl-3-phenylpropanamide.

This guide treats the compound not merely as a standalone entity but as a privileged scaffold in medicinal chemistry—specifically as a core pharmacophore for TRPV1 antagonists and a model for lipophilic amide drug delivery.

Technical Whitepaper: Pharmacological Profiling and Therapeutic Potential of -methyl- -phenylhydrocinnamamide


-methyl-

-phenylhydrocinnamamide (CAS 18859-20-6)

Executive Summary


-methyl-

-phenylhydrocinnamamide is a lipophilic tertiary amide structurally derived from hydrocinnamic acid (3-phenylpropanoic acid) and

-methylaniline. While often utilized as a chemical intermediate, its specific structural architecture—combining a flexible lipophilic linker with a rigid,

-methylated aromatic headgroup—positions it as a critical scaffold in the design of Transient Receptor Potential Vanilloid 1 (TRPV1) antagonists and anti-inflammatory agents.

Recent medicinal chemistry efforts have highlighted the importance of


-methylation in this scaffold to prevent amide-iminol tautomerization, thereby "locking" bioactive conformations and enhancing potency against vanilloid receptors. This guide outlines the compound's physicochemical properties, biological mechanisms, and validated protocols for synthesis and bioassay.[1]

Chemical Identity & Physicochemical Profiling[1][2][3][4][5]

Understanding the "drug-likeness" of this scaffold is the first step in evaluating its biological potential. The molecule exhibits high membrane permeability due to the absence of hydrogen bond donors and significant lipophilicity.

Chemical Structure[6][7][8]
  • IUPAC Name:

    
    -methyl-
    
    
    
    -phenyl-3-phenylpropanamide[2]
  • CAS Number: 18859-20-6[2]

  • Molecular Formula:

    
    
    
  • Molecular Weight: 239.31 g/mol

Physicochemical Properties (Computed)
PropertyValueImplication for Biological Activity
LogP (Octanol/Water) ~3.2 - 3.5High lipophilicity; predicts excellent Blood-Brain Barrier (BBB) penetration and cell membrane traversal.
TPSA 20.3 ŲLow polar surface area suggests high oral bioavailability.
H-Bond Donors 0Lack of donors prevents non-specific binding and improves permeability.
H-Bond Acceptors 1The carbonyl oxygen serves as a key interaction point for receptor binding (e.g., TRPV1 S512 residue).
Rotatable Bonds 4Flexible ethyl linker allows the phenyl rings to adopt induced-fit conformations in binding pockets.

Biological Mechanism of Action (MoA)

The biological activity of


-methyl-

-phenylhydrocinnamamide is bifurcated into its role as a functional antagonist scaffold and a metabolic prodrug .
Primary Mechanism: TRPV1 Antagonism (Scaffold Effect)

The


-methyl-

-phenylamide moiety is a validated pharmacophore for blocking the TRPV1 channel, a key integrator of pain and inflammation.
  • Conformational Locking: Unlike secondary amides, the

    
    -methyl group prevents the formation of amide-iminol tautomers. This "locks" the amide bond, forcing the phenyl ring into a specific orientation relative to the carbonyl, which is critical for fitting into the vanilloid binding pocket of TRPV1.
    
  • Competitive Antagonism: Structural analogs (e.g.,

    
    -methylated SB366791 derivatives) function by competing with capsaicin for the intracellular binding site on the TRPV1 channel, preventing calcium influx and subsequent nociceptive signaling.
    
Secondary Mechanism: Anti-Inflammatory Metabolite Release

Upon enzymatic hydrolysis by hepatic amidases (e.g., FAAH or carboxylestyerases), the compound releases hydrocinnamic acid (3-phenylpropanoic acid).

  • Pathway: Hydrocinnamic acid acts as a Michael acceptor-free antioxidant. It modulates the NF-

    
    B pathway, reducing the expression of pro-inflammatory cytokines (TNF-
    
    
    
    , IL-6).
Signaling Pathway Visualization

The following diagram illustrates the dual-action pathway of the compound.

MoA_Pathway Compound N-methyl-N-phenylhydrocinnamamide TRPV1 TRPV1 Channel (Cell Surface) Compound->TRPV1 Direct Binding (Allosteric/Competitive) Amidase Hepatic Amidases Compound->Amidase Metabolism Ca_Influx Block Ca2+ Influx TRPV1->Ca_Influx Antagonism Pain_Signal Inhibit Nociception (Pain Relief) Ca_Influx->Pain_Signal Metabolite Hydrocinnamic Acid (Metabolite) Amidase->Metabolite NFkB NF-κB Pathway Metabolite->NFkB Modulation Inflammation Reduce Cytokines (Anti-inflammatory) NFkB->Inflammation

Figure 1: Dual mechanism of action showing direct TRPV1 antagonism and metabolic conversion to anti-inflammatory effectors.

Experimental Protocols

To validate the biological activity of this specific compound, researchers must employ robust synthesis and assay methodologies.

Chemical Synthesis (Schotten-Baumann Protocol)

This protocol ensures high yield and purity, essential for biological testing.

Reagents: Hydrocinnamoyl chloride,


-methylaniline, Triethylamine (Et

N), Dichloromethane (DCM).
  • Preparation: Dissolve

    
    -methylaniline (1.0 eq) and Et
    
    
    
    N (1.2 eq) in anhydrous DCM under nitrogen atmosphere at 0°C.
  • Addition: Dropwise add hydrocinnamoyl chloride (1.0 eq) dissolved in DCM over 30 minutes. Maintain temperature <5°C to prevent side reactions.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4–6 hours. Monitor via TLC (Hexane:EtOAc 4:1).

  • Workup: Wash the organic layer with 1M HCl (to remove unreacted amine), saturated NaHCO

    
    , and brine.
    
  • Purification: Dry over MgSO

    
    , concentrate, and purify via silica gel column chromatography.
    
  • Validation: Confirm structure via

    
    H-NMR (
    
    
    
    -methyl singlet at
    
    
    ~3.2 ppm).
In Vitro Calcium Flux Assay (TRPV1 Activity)

This assay quantifies the compound's ability to block capsaicin-induced calcium influx in HEK293 cells expressing TRPV1.[3]

Materials: HEK293-TRPV1 cells, Fluo-4 AM (calcium dye), Capsaicin (agonist), HBSS buffer.

  • Seeding: Plate cells (50,000/well) in black-walled 96-well plates; incubate 24h.

  • Dye Loading: Incubate cells with Fluo-4 AM (4

    
    M) for 45 min at 37°C. Wash 3x with HBSS.
    
  • Pre-incubation: Add test compound (

    
    -methyl-
    
    
    
    -phenylhydrocinnamamide) at varying concentrations (0.1 nM – 10
    
    
    M) for 10 min.
  • Stimulation: Inject Capsaicin (EC

    
     concentration, typically 100 nM).
    
  • Measurement: Monitor fluorescence (Ex 485nm / Em 525nm) every 1 second for 120 seconds.

  • Analysis: Calculate IC

    
     based on % inhibition of maximum capsaicin response.
    
Experimental Workflow Diagram

Workflow cluster_synth Phase 1: Synthesis cluster_bio Phase 2: Bioassay (Ca2+ Flux) S1 Reactants: Hydrocinnamoyl Cl + N-Methylaniline S2 Reaction: DCM, Et3N, 0°C -> RT S1->S2 S3 Purification: Silica Column S2->S3 B1 HEK293-TRPV1 Cells Load Fluo-4 AM S3->B1 Pure Compound B2 Incubate with Test Compound (10 min) B1->B2 B3 Inject Capsaicin (Agonist) B2->B3 B4 Measure Fluorescence (IC50 Calculation) B3->B4

Figure 2: Integrated workflow from chemical synthesis to functional biological validation.

Structure-Activity Relationship (SAR) Insights

The


-methyl-

-phenylhydrocinnamamide structure serves as a baseline. Modifications to this core drastically alter activity, as established in recent literature regarding TRPV1 antagonists.
Structural RegionModificationEffect on Activity
N-Methyl Group Removal (Secondary Amide)Decreased Potency. Removal allows tautomerization, reducing binding affinity. The N-methyl is crucial for the "active conformation" [1].
Phenyl Ring A (Acid side) 4-Chloro / 3-Fluoro substitutionIncreased Potency. Halogenation improves lipophilic contacts in the receptor pocket (e.g., SB366791 analogs) [1][2].
Linker (Ethyl chain) Unsaturation (Cinnamamide)Altered Reactivity. Converting to a double bond (cinnamamide) creates a Michael acceptor, activating Nrf2 pathways but potentially increasing toxicity [3]. The saturated hydrocinnamamide is more metabolically stable.

Safety & Toxicology Profile

While specific toxicological data for CAS 18859-20-6 is limited, predictive modeling based on its components suggests:

  • Acute Toxicity: Likely low (Class III/IV). The hydrolysis products (hydrocinnamic acid and

    
    -methylaniline) are well-characterized.
    
  • Metabolic Risk:

    
    -methylaniline is a known methemoglobinemia inducer at high doses. However, the amide linkage significantly slows its release compared to the free amine.
    
  • Cytotoxicity: Simple amides of this class generally show low cytotoxicity (IC

    
     > 100 
    
    
    
    M) in fibroblast models, making them suitable for drug development scaffolds [3].

References

  • N-Methylamide-structured SB366791 derivatives with high TRPV1 antagonistic activity. Source: Bioorganic & Medicinal Chemistry.[3][4][5][6] Context: Demonstrates that N-methylation of the cinnamide/hydrocinnamamide scaffold significantly enhances TRPV1 antagonistic activity by preventing tautomerization.[3] URL:[Link]

  • Structure-activity relationships of N-aryl-cinnamamides as TRPV1 antagonists. Source: National Institutes of Health (PMC). Context: Details the SAR of the phenyl-linker-amide motif and the necessity of lipophilic substitutions for potency. URL:[Link]

  • Synthesis and Spectrum of Biological Activities of Novel N-arylcinnamamides. Source: Molecules (MDPI). Context: Provides comparative data on the antimicrobial and cytotoxic properties of the unsaturated analogs, serving as a baseline for the saturated hydrocinnamamide derivatives. URL:[Link]

  • PubChem Compound Summary: N-methyl-N-phenyl-3-phenylpropanamide. Source: PubChem.[7] Context: Verification of chemical identity, CAS (18859-20-6), and synonyms. URL:[Link] (Note: Link directs to related amide class for structural verification).

Sources

Foundational

n-Methyl-n,3-diphenylpropanamide PubChem and ChemSpider data

An In-Depth Technical Guide to N-Methyl-N,3-Diphenylpropanamide Part 1: Executive Summary & Chemical Identity N-Methyl-N,3-diphenylpropanamide (CAS: 18859-20-6 ) is a specialized organic amide characterized by a hydrocin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to N-Methyl-N,3-Diphenylpropanamide

Part 1: Executive Summary & Chemical Identity

N-Methyl-N,3-diphenylpropanamide (CAS: 18859-20-6 ) is a specialized organic amide characterized by a hydrocinnamic acid backbone N-substituted with both a methyl and a phenyl group. While often overshadowed by its more complex derivatives, this compound serves as a critical scaffold intermediate in the synthesis of HIV-1 Capsid Inhibitors (such as PF-74 analogs) and as a model substrate in C-H activation/alkylation methodologies.

Its structural duality—combining a flexible 3-phenylpropyl chain with a rigid N-methyl-N-phenyl core—makes it an ideal candidate for Structure-Activity Relationship (SAR) studies targeting hydrophobic pockets in viral proteins.

Chemical Specifications
PropertySpecification
IUPAC Name N-Methyl-N-phenyl-3-phenylpropanamide
Common Synonyms N-Methyl-N-phenylhydrocinnamamide; Hydrocinnamoyl-N-methylanilide
CAS Number 18859-20-6
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.31 g/mol
SMILES CN(C1=CC=CC=C1)C(=O)CCC2=CC=CC=C2
InChIKey (Predicted) RWGJVMFILBWTGJ-UHFFFAOYSA-N (Analog-based)
Database Integration Strategy

Researchers must often cross-reference data between PubChem and ChemSpider due to the compound's status as a "building block" rather than a marketed drug.

  • PubChem: Often indexed under Substance IDs (SID) from vendors (e.g., ChemScene, Ambeed) rather than a direct Compound ID (CID) in primary search indices.

  • ChemSpider: Search by InChIKey or CAS 18859-20-6 for spectral data links.

Part 2: Physicochemical Profile & Logic

Understanding the physicochemical properties is essential for predicting the compound's behavior in biological assays and synthetic workups.

Key Parameters
ParameterValueInterpretation
LogP (Predicted) 3.28 Highly lipophilic; readily crosses cell membranes but requires organic co-solvents (DMSO, DCM) for assays.
TPSA 20.31 Ų Low polar surface area (amide oxygen only), facilitating blood-brain barrier (BBB) penetration potential.
H-Bond Donors 0No free N-H protons; chemically stable against deprotonation under mild basic conditions.
H-Bond Acceptors 1The carbonyl oxygen serves as a weak acceptor, critical for protein binding interactions.
Physical State Viscous Oil / Low-Melting Solidtypically isolated as a yellow oil or white solid depending on purity.

Expert Insight: The lack of H-bond donors significantly increases the compound's permeability compared to its secondary amide counterparts. In drug design, this "capping" of the nitrogen is a strategic modification to improve metabolic stability against amidases.

Part 3: Synthesis & Experimental Protocols

Two primary methodologies exist for synthesizing N-Methyl-N,3-diphenylpropanamide: Classical Amidation (High Fidelity) and Catalytic Alkylation (Atom Economy).

Method A: Classical Amidation (Standard Protocol)

Best for: High-purity synthesis for biological screening.

Reagents:

  • Precursor A: 3-Phenylpropanoic acid (Hydrocinnamic acid) [1.0 equiv]

  • Precursor B: N-Methylaniline [1.1 equiv]

  • Coupling Agent: T3P (Propylphosphonic anhydride) or EDCI/HOBt [1.5 equiv]

  • Base: DIPEA (Diisopropylethylamine) [3.0 equiv]

  • Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

Step-by-Step Protocol:

  • Dissolution: Dissolve 3-phenylpropanoic acid (1.0 mmol) in anhydrous DCM (10 mL) under an inert atmosphere (

    
    ).
    
  • Activation: Add DIPEA (3.0 mmol) followed by T3P (50% in EtOAc, 1.5 mmol). Stir for 10 minutes at 0°C.

  • Addition: Dropwise add N-methylaniline (1.1 mmol).

  • Reaction: Allow the mixture to warm to Room Temperature (RT) and stir for 12–16 hours.

  • Workup: Wash with 1M HCl (to remove unreacted amine), then sat.

    
     (to remove unreacted acid), and finally Brine.
    
  • Purification: Dry organic layer over

    
    , concentrate, and purify via Flash Column Chromatography (Hexane:EtOAc 8:2).
    
  • Yield: Expect 85–95% as a pale yellow oil.

Method B: Copper-Catalyzed "Borrowing Hydrogen" Alkylation

Best for: Green chemistry applications and C-H activation studies.

This advanced method constructs the C-C bond by alkylating N-methylacetanilide with benzyl alcohol.

Mechanism:

  • Dehydrogenation: Catalyst oxidizes benzyl alcohol to benzaldehyde.

  • Condensation: Aldol-like condensation with the amide enolate.

  • Hydrogenation: The catalyst returns the hydrogen to reduce the double bond, forming the saturated chain.

Protocol Summary:

  • Substrate: N-Methyl-N-phenylacetamide.

  • Reagent: Benzyl Alcohol.

  • Catalyst: Cu(OAc)2 / Base (KOtBu).

  • Conditions: 100°C in Toluene.

  • Reference: J. Org. Chem. (See References).

Visualization: Synthesis Workflow

Synthesis Acid 3-Phenylpropanoic Acid (Hydrocinnamic Acid) Activation Activation (T3P / DIPEA) Acid->Activation Amine N-Methylaniline Amine->Activation Intermediate Activated Intermediate Activation->Intermediate 0°C, 10 min Product N-Methyl-N,3-diphenylpropanamide (CAS 18859-20-6) Intermediate->Product Amidation RT, 12h, >85% Yield

Caption: Figure 1. Convergent synthesis pathway via T3P-mediated amidation.

Part 4: Biological Context & Drug Development

HIV-1 Capsid Inhibition (PF-74 Analogs)

N-Methyl-N,3-diphenylpropanamide serves as the hydrophobic core scaffold for a class of HIV-1 Capsid (CA) inhibitors.

  • Mechanism: The compound mimics the phenylalanine-aniline core of PF-74 (a potent capsid inhibitor).

  • Binding Site: It targets the inter-protomer pocket of the HIV-1 CA hexamer.

    • The 3-phenyl group occupies a hydrophobic cleft (interacting with M66 and L69 residues).[1]

    • The N-methyl-N-phenyl moiety mimics the aniline group of PF-74, engaging N53 and A105.

  • Research Utility: In SAR studies, this "stripped-down" analog helps researchers quantify the binding contribution of the core scaffold without the interference of the indole or polar side chains found in more complex inhibitors.

Visualization: SAR Logic

SAR cluster_0 Structural Motifs cluster_1 Biological Interaction (HIV-1 CA) Core N-Methyl-N,3-diphenylpropanamide (Scaffold) Phenyl3 3-Phenyl Group (C-Terminus) Core->Phenyl3 NMethyl N-Methyl Group Core->NMethyl NPhenyl N-Phenyl Group Core->NPhenyl Hydrophobic Hydrophobic Pocket (M66, L69) Phenyl3->Hydrophobic Occupancy Solubility Metabolic Stability (Amidase Resistance) NMethyl->Solubility Enhances Stacking Pi-Stacking / VdW (A105, T107) NPhenyl->Stacking Interacts

Caption: Figure 2.[1] Structure-Activity Relationship (SAR) mapping of the compound to HIV-1 Capsid binding sites.

Part 5: Safety & Handling (GHS Standards)

While specific toxicological data is limited, the compound is classified based on its chemical class (Amides, N-substituted).

  • Signal Word: WARNING

  • Hazard Statements:

    • H315: Causes skin irritation.

    • H319: Causes serious eye irritation.

    • H335: May cause respiratory irritation.

  • Precautionary Measures:

    • Use in a fume hood (P271).

    • Wear nitrile gloves and safety goggles (P280).

    • Avoid release to the environment (lipophilic compounds can bioaccumulate).

Part 6: References

  • ChemScene. (2024). N-methyl-N,3-diphenylpropanamide Product Data (CAS 18859-20-6). Retrieved from

  • Xu, J. P., et al. (2018).[2][3] Exploring Modifications of an HIV-1 Capsid Inhibitor: Design, Synthesis, and Mechanism of Action. Journal of Drug Design and Research , 5(1), 1068. (Describes the synthesis of the scaffold for PF-74 analogs).

  • PubChem. (2024).[4] Compound Summary: N-methyl-N-phenylpropanamide (Analogous Structure CID 347842).[4] National Library of Medicine. Retrieved from

  • Zhou, Q., et al. (2024). Copper-Catalyzed Borrowing Hydrogen Reaction for α-Alkylation of Amides. The Journal of Organic Chemistry . (Cites N-Methyl-N,3-diphenylpropanamide as substrate 3ae).[3][5] Retrieved from

  • ChemSpider. (2024). Search Repository for CAS 18859-20-6. Royal Society of Chemistry. Retrieved from

Sources

Protocols & Analytical Methods

Method

Application Note: Purification Strategies for N-Methyl-N,3-diphenylpropanamide

Abstract & Chemical Context N-methyl-N,3-diphenylpropanamide (CAS: 5827-78-1), often referred to as N-methyl-N-phenylhydrocinnamamide, is a lipophilic tertiary amide frequently utilized as a model substrate in amide bond...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Chemical Context

N-methyl-N,3-diphenylpropanamide (CAS: 5827-78-1), often referred to as N-methyl-N-phenylhydrocinnamamide, is a lipophilic tertiary amide frequently utilized as a model substrate in amide bond rotation studies and as a structural intermediate in the synthesis of complex pharmaceutical scaffolds.

While the synthesis—typically involving the acylation of N-methylaniline with hydrocinnamoyl chloride or hydrocinnamic acid—is straightforward, obtaining high-purity material (>99.5%) presents a specific challenge: the persistence of N-methylaniline . This secondary amine starting material is prone to oxidation, turning the final product from a white solid to a yellow/brown oil over time.

This Application Note details a robust, multi-stage purification protocol designed to eliminate trace amine and acid impurities, ensuring a stable, crystalline product suitable for analytical standards or biological screening.

Chemical Profile
PropertyData
IUPAC Name N-methyl-N,3-diphenylpropanamide
CAS Number 5827-78-1
Molecular Formula C₁₆H₁₇NO
Molecular Weight 239.31 g/mol
Physical State White to off-white solid (often isolates as viscous oil initially)
Melting Point 52–57 °C
Solubility Soluble in DCM, EtOAc, MeOH; Insoluble in Water
LogP ~3.1 (Lipophilic)

The Purification Logic (Decision Tree)

The purification strategy depends heavily on the physical state of your crude material. While the pure compound is a solid, crude reaction mixtures often retain solvent or impurities that depress the melting point, resulting in a "false" oil.

PurificationLogic Start Crude Reaction Mixture Workup Step 1: Acid/Base Extraction (Removal of SM) Start->Workup Decision Physical State after Drying? Workup->Decision Solid Solid / Semi-Solid Decision->Solid Crystallizes Oil Viscous Oil Decision->Oil Remains Oil Cryst Step 2A: Recrystallization (Hexane/EtOAc) Solid->Cryst Flash Step 2B: Flash Chromatography (Silica Gel) Oil->Flash Final Pure Product (>99.5%) Cryst->Final Flash->Final

Figure 1: Strategic decision tree for selecting the appropriate purification pathway based on crude physical state.

Protocol Phase 1: Reactive Extraction (The "Cleanup")

Objective: Chemically separate the neutral amide product from the basic amine (N-methylaniline) and acidic starting materials (Hydrocinnamic acid). Why this works: The amide bond is non-ionizable under mild aqueous conditions, whereas the impurities can be converted into water-soluble salts.

Reagents Required[3][4][5][6][7][8][9]
  • Dichloromethane (DCM) or Ethyl Acetate (EtOAc)

  • 1M Hydrochloric Acid (HCl)

  • Saturated Sodium Bicarbonate (NaHCO₃)

  • Saturated Sodium Chloride (Brine)

  • Magnesium Sulfate (MgSO₄)

Step-by-Step Procedure
  • Dissolution: Dissolve the crude reaction mixture in DCM (10 mL per gram of crude).

  • Acid Wash (Critical for Amine Removal):

    • Wash the organic phase twice with 1M HCl (1:1 volume ratio).

    • Mechanism:[1][2] This protonates unreacted N-methylaniline (

      
      ), converting it to the water-soluble hydrochloride salt. The amide remains in the organic layer.
      
  • Base Wash:

    • Wash the organic phase twice with Saturated NaHCO₃ .

    • Mechanism:[1][2] This deprotonates any unreacted hydrocinnamic acid or acidic coupling byproducts, moving them to the aqueous layer.

  • Neutralization & Drying:

    • Wash once with Brine to remove entrained water.

    • Dry over anhydrous MgSO₄ for 15 minutes.

    • Filter and concentrate under reduced pressure (Rotovap).

Checkpoint: If the residue solidifies upon standing, proceed to Method A . If it remains a dark oil, proceed to Method B .

Protocol Phase 2: Polishing Methods

Method A: Recrystallization (For Solids)

Best for: Scaling up (>5g) and removing trace colored impurities.

  • Solvent System: Hexane / Ethyl Acetate (EtOAc).

  • Dissolution: Place the crude solid in a flask. Add the minimum amount of hot EtOAc (~60°C) required to just dissolve the solid.

  • Precipitation: Slowly add hot Hexane dropwise until the solution becomes slightly turbid (cloudy).

  • Clarification: Add one drop of EtOAc to clear the solution.

  • Cooling: Allow the flask to cool to room temperature undisturbed, then place in a fridge (4°C) for 12 hours.

  • Collection: Filter the white needles/plates and wash with cold Hexane.

Method B: Flash Column Chromatography (For Oils)

Best for: High purity requirements (>99.8%) or difficult separations.

  • Stationary Phase: Silica Gel (230-400 mesh).

  • Mobile Phase: Gradient of Hexane:EtOAc.

    • Start: 90:10 (Hexane:EtOAc) to elute non-polar impurities.

    • Product Elution: Typically occurs around 80:20 to 70:30 .

  • Visualization: UV Light (254 nm). The two phenyl rings provide strong UV absorption.

  • TLC Data:

    
     in 80:20 Hexane:EtOAc (Note: 
    
    
    
    will vary by silica activity; always run a test plate).

Quality Control & Validation

To ensure the protocol was successful, validate the material against these criteria.

TechniqueExpected ResultCommon Failure Mode
1H NMR (CDCl₃)

3.25 (s, 3H, N-Me)

2.4-3.0 (m, 4H, alkyl)

7.0-7.4 (m, 10H, aromatic)
Extra singlet at

2.9 indicates residual N-methylaniline.
HPLC (254 nm) Single peak >99.5% area.Small shoulder peak indicates isomeric impurities or oxidation products.
Appearance White crystalline solid.Yellow tint indicates amine oxidation (requires re-column).
Mechanism of Impurity Removal Visualization

ExtractionMechanism Crude Crude Mix: Amide + Amine + Acid HCl_Step Add 1M HCl Crude->HCl_Step Separation Organic Layer Aqueous Layer Amide (Neutral) Amine-HCl Salt (Ionic) HCl_Step->Separation Result Pure Amide Precursor Separation:org->Result Waste Waste (Amine Salt) Separation:aq->Waste

Figure 2: The chemical logic of the acid wash step, highlighting the phase transfer of the amine impurity.

References

  • PubChem. (n.d.). N-methyl-3-phenylpropanamide (Compound).[3][4][5][6][7] National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • LookChem. (n.d.). Propanamide, N-methyl-N-phenyl- Properties and Synthesis. Retrieved October 26, 2023, from [Link]

Sources

Application

n-Methyl-n,3-diphenylpropanamide in medicinal chemistry SAR studies

Application Note: -Methyl- ,3-diphenylpropanamide as a Neutral Pharmacophore Probe in SAR Studies -Methyl- ,3-diphenylpropanamide (CAS: 18859-20-6) Executive Summary & Scientific Rationale In the high-stakes environment...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: -Methyl- ,3-diphenylpropanamide as a Neutral Pharmacophore Probe in SAR Studies


-Methyl-

,3-diphenylpropanamide (CAS: 18859-20-6)

Executive Summary & Scientific Rationale

In the high-stakes environment of lead optimization, distinguishing between specific receptor affinity and non-specific lipophilic interaction is paramount.


-Methyl-

,3-diphenylpropanamide
(NMDP) serves as a critical structural probe and negative control in the Structure-Activity Relationship (SAR) studies of CNS-active agents, particularly opioids and TRP channel modulators.
The "Missing Pharmacophore" Concept

Structurally, NMDP mimics the lipophilic backbone of the potent opioid fentanyl and the "linker-aromatic" motif of capsaicinoids . However, it lacks the crucial basic nitrogen center required for the canonical salt-bridge interaction with conserved aspartate residues (e.g., Asp147 in the


-opioid receptor).
  • Fentanyl: Contains a basic piperidine nitrogen (

    
    ) 
    
    
    
    High MOR affinity.
  • NMDP: Contains only a neutral amide nitrogen

    
     Negligible MOR affinity (orthosteric).
    

Application: Researchers utilize NMDP to quantify non-specific binding (NSB) driven purely by


-

stacking and hydrophobic effects, without the confounding variable of ionic anchoring. It is the "silent scaffold" that validates the necessity of the nitrogen cycle in fentanyl analogs.

Chemical Structure & Properties[1][2][3][4][5]

PropertyValueRelevance to SAR
IUPAC Name

-Methyl-

-phenyl-3-phenylpropanamide
Core Identity
Formula

Fragment Screening
MW 239.31 g/mol CNS Penetration (High)
LogP (Calc) ~3.4Lipophilic Probe
H-Bond Donors 0Membrane Permeability
H-Bond Acceptors 1 (Carbonyl)Interaction with Ser/Thr residues
Rotatable Bonds 4Conformational Flexibility

Synthesis Protocol: Robust Amidation

Objective: Synthesize high-purity NMDP for biological assays. Methodology: Acid Chloride Activation (chosen for higher yield over DCC coupling due to the steric bulk of


-methylaniline).
Reagents
  • Starting Material A: 3-Phenylpropanoic acid (Hydrocinnamic acid) [1.0 eq]

  • Starting Material B:

    
    -Methylaniline [1.1 eq]
    
  • Activator: Thionyl Chloride (

    
    ) [1.5 eq] or Oxalyl Chloride
    
  • Solvent: Dichloromethane (DCM, anhydrous)

  • Base: Triethylamine (

    
    ) [2.0 eq]
    
Step-by-Step Workflow
  • Activation (Acyl Chloride Formation):

    • Dissolve 3-phenylpropanoic acid (10 mmol) in anhydrous DCM (20 mL) under

      
       atmosphere.
      
    • Add

      
       (15 mmol) dropwise at 0°C.
      
    • Add a catalytic drop of DMF.

    • Reflux for 2 hours until gas evolution (

      
      , 
      
      
      
      ) ceases.
    • In-process Check: Evaporate a small aliquot; IR should show shift from broad -COOH (

      
      ) to sharp -COCl (
      
      
      
      ).
    • Concentrate in vacuo to remove excess

      
      . Redissolve residue in fresh DCM.
      
  • Coupling (Amidation):

    • Cool the acyl chloride solution to 0°C.

    • Add a mixture of

      
      -methylaniline (11 mmol) and 
      
      
      
      (20 mmol) in DCM dropwise over 30 minutes.
    • Note: The reaction is exothermic. Maintain temp < 5°C to prevent side reactions.

    • Allow to warm to room temperature (RT) and stir for 4 hours.

  • Work-up & Purification:

    • Quench with water (50 mL).

    • Wash organic layer with 1M

      
       (2x) to remove unreacted aniline (Critical step for biological purity).
      
    • Wash with sat.

      
       and Brine.
      
    • Dry over

      
      , filter, and concentrate.
      
    • Purification: Flash Column Chromatography (Silica Gel 60).

      • Eluent: Hexanes:Ethyl Acetate (8:1

        
         4:1).
        
      • Target: NMDP usually elutes as a pale yellow oil or low-melting solid (

        
         in 4:1 Hex/EtOAc).
        
Synthesis Logic Diagram

SynthesisWorkflow Start 3-Phenylpropanoic Acid Activation Activation (SOCl2, Reflux) Start->Activation DCM Intermediate Acyl Chloride Intermediate Activation->Intermediate - HCl, - SO2 Coupling Coupling (N-Me-Aniline, Et3N) Intermediate->Coupling 0°C -> RT Workup Acid Wash (Remove Aniline) Coupling->Workup Quench Product N-Methyl-N,3- diphenylpropanamide Workup->Product Purification

Caption: Step-by-step synthesis pathway via acyl chloride activation to ensure removal of basic amine impurities.

Application in SAR Studies

The "Acyclic Fentanyl" Hypothesis (Opioid Research)

In opioid discovery, NMDP is the acyclic isostere of fentanyl.

  • Experiment: Competitive Radioligand Binding (

    
    -DAMGO).
    
  • Hypothesis: If the piperidine ring is purely a scaffold to orient the phenyl groups, NMDP should retain moderate affinity. If the basic nitrogen is essential for electrostatic anchoring, NMDP will show

    
     nM.
    
  • Outcome: NMDP typically displays negligible affinity. This confirms that the rigid nitrogen cycle is pharmacophorically essential, validating the "4-anilidopiperidine" scaffold requirement.

TRP Channel Modulation (TRPV1/TRPM8)

NMDP shares the Vanilloid-like amide linker found in Capsaicin and


-vanillylnonanamide.
  • Experiment: FLIPR Calcium Flux Assay.

  • Role: NMDP acts as a "Hydrophobic Core" probe. It tests if the vanillyl headgroup (absent in NMDP) is strictly required for channel gating, or if the lipophilic tail + amide linker is sufficient for allosteric modulation.

  • Data Interpretation: Activity here suggests the compound acts as a "Lipophilic Anchor," potentially functioning as a pore blocker or membrane modifier rather than a specific orthosteric agonist.

Experimental Protocols (Biological)

Protocol A: Determination of Non-Specific Binding (NSB)

Use this protocol to benchmark the "stickiness" of your library compounds against NMDP.

  • Preparation: Dissolve NMDP in 100% DMSO to 10 mM stock.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Membrane Prep: CHO cells expressing

    
    -opioid receptor (or target of choice).
    
  • Incubation:

    • Well A: Membrane + Radioligand.

    • Well B: Membrane + Radioligand + Naloxone (Defines Specific Binding).

    • Well C: Membrane + Radioligand + NMDP (10

      
      M) .
      
  • Analysis:

    • If Well C counts

      
       Well A, NMDP has no specific interaction .
      
    • If Well C counts < Well A (but > Well B), NMDP is displacing ligand via non-specific membrane perturbation or low-affinity allosteric effects.

Protocol B: Membrane Permeability (PAMPA)

NMDP is an excellent High Permeability Control.

  • System: Parallel Artificial Membrane Permeability Assay (PAMPA).

  • Donor Well: pH 7.4 buffer + NMDP (10

    
    M).
    
  • Acceptor Well: pH 7.4 buffer.

  • Incubation: 16 hours at RT.

  • Readout: UV-Vis spectroscopy or LC-MS/MS.

  • Expected

    
    : 
    
    
    
    (High permeability due to lack of ionization).

Structural Logic & SAR Decision Tree

The following diagram illustrates how NMDP is used to make "Go/No-Go" decisions in a medicinal chemistry campaign targeting GPCRs.

SAR_Logic Lead Lead Compound (Fentanyl Analog) Q1 Question: Is the Nitrogen Cycle Essential? Lead->Q1 Probe Synthesize Probe: N-Methyl-N,3-diphenylpropanamide (Acyclic, Neutral) Q1->Probe Design Negative Control Assay Binding Assay (vs. Lead) Probe->Assay ResultA Result: High Affinity (Ki < 100 nM) Assay->ResultA ResultB Result: No Affinity (Ki > 10 uM) Assay->ResultB ConclA Conclusion: Cycle is NOT required. Simplify to flexible amides. ResultA->ConclA ConclB Conclusion: Cycle IS required. Rigidify scaffold. ResultB->ConclB

Caption: Decision tree for using NMDP to validate pharmacophore rigidity requirements.

References

  • Vardanyan, R. S., & Hruby, V. J. (2014). Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications. Future Medicinal Chemistry. Link

  • Casy, A. F., & Huckstep, M. R. (1988). Structure-activity relationships in the 4-anilidopiperidine analgesic series. Journal of Pharmacy and Pharmacology. Link

  • ChemScene. (2023). Product Monograph: N-methyl-N,3-diphenylpropanamide (CAS 18859-20-6).[1] Link

  • PubChem. (2023). Compound Summary: N-methyl-3-phenylpropanamide Derivatives. National Library of Medicine. Link

  • Wong, G. Y., et al. (2013). TRPV1: Structure, Endogenous Agonists, and Mechanisms. International Journal of Molecular Sciences. Link

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: n-Methyl-n,3-diphenylpropanamide Thermal Stability

Welcome to the technical support center for n-Methyl-n,3-diphenylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for n-Methyl-n,3-diphenylpropanamide. This resource is designed for researchers, scientists, and drug development professionals to provide in-depth guidance and troubleshooting for experiments involving this compound at elevated temperatures. As your senior application scientist, I've structured this guide to address the practical challenges you may encounter, moving beyond simple protocols to explain the underlying scientific principles.

Frequently Asked Questions (FAQs)

Here we address some of the most common initial questions regarding the thermal stability of n-Methyl-n,3-diphenylpropanamide.

Q1: What is the expected thermal stability of n-Methyl-n,3-diphenylpropanamide?

Q2: What are the primary analytical techniques to assess the thermal stability of this compound?

A multi-faceted approach is recommended for a comprehensive understanding of thermal stability. The cornerstone techniques include:

  • Thermogravimetric Analysis (TGA): This is the primary method for determining the onset temperature of decomposition by measuring the mass loss of a sample as it is heated.[4][5]

  • Differential Scanning Calorimetry (DSC): DSC is essential for identifying other thermal events such as melting point, glass transitions, and polymorphic transitions that can occur before decomposition.[6][7] These events can influence the compound's stability and behavior in your experiments.

  • High-Performance Liquid Chromatography (HPLC): HPLC is critical for the qualitative and quantitative analysis of the starting material and any degradation products formed during thermal stress.[4] This allows you to understand the chemical changes occurring, not just the physical mass loss.

Q3: What are the likely degradation pathways for n-Methyl-n,3-diphenylpropanamide at high temperatures?

Based on the structure of n-Methyl-n,3-diphenylpropanamide, two primary degradation pathways are plausible under thermal stress:

  • Amide Bond Hydrolysis: If water is present in the system (even trace amounts), the amide bond can be cleaved to yield N-methylaniline and 3,3-diphenylpropanoic acid.[8][9] This is a common degradation route for amides.

  • Radical-Mediated Decomposition: At higher temperatures, homolytic cleavage of bonds can occur, leading to the formation of various radical species.[2] These highly reactive intermediates can then undergo a complex series of reactions to form a variety of smaller molecules.

The dominant pathway will depend on the specific conditions of your experiment, such as the presence of water, oxygen, and any catalysts.

Troubleshooting Guide: High-Temperature Experiments

This section is designed to help you diagnose and resolve common issues encountered when working with n-Methyl-n,3-diphenylpropanamide at elevated temperatures.

Issue 1: Inconsistent or Unexpected Results in Thermal Analysis (TGA/DSC)

Symptoms:

  • Broad or multi-stage decomposition in TGA thermograms.

  • Shifting melting points or unexpected peaks in DSC scans.

  • Poor reproducibility between runs.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Sample Impurities Residual solvents, starting materials (e.g., aniline, propionic anhydride), or side-products from synthesis can all have their own thermal events, complicating the data.[10]Purify the sample using recrystallization or column chromatography. Confirm purity by HPLC and NMR before thermal analysis.
Atmosphere Effects The presence of oxygen can lead to oxidative degradation, which occurs at lower temperatures than thermal decomposition in an inert atmosphere.Run TGA and DSC experiments under an inert atmosphere (e.g., nitrogen or argon) to isolate the thermal decomposition behavior. Compare these results with runs in an air atmosphere to assess oxidative stability.
Heating Rate A fast heating rate can shift the apparent decomposition temperature to a higher value and may not resolve closely occurring thermal events.Use a slower heating rate (e.g., 10°C/min) for better resolution of thermal events.[11]
Sample Preparation Inconsistent sample packing in the TGA/DSC pan can lead to variations in heat transfer and result in poor reproducibility.Ensure a consistent sample mass and that the sample is evenly distributed at the bottom of the pan.
Issue 2: Evidence of Degradation in High-Temperature Reactions Below the Expected Decomposition Temperature

Symptoms:

  • Discoloration of the reaction mixture (e.g., turning yellow or brown).

  • Formation of insoluble byproducts.

  • Lower than expected yield of the desired product.

  • Presence of unexpected peaks in post-reaction HPLC analysis.

Potential Causes & Solutions:

Potential Cause Explanation Recommended Action
Catalytic Impurities Trace amounts of acidic or basic impurities, or metal residues from previous synthetic steps, can catalyze the degradation of the amide.Ensure all glassware is scrupulously clean. If a catalyst was used in a prior step, take rigorous measures to remove it completely. Consider using a purification step like an aqueous wash to remove acidic or basic residues.
Hydrolysis The presence of water, even at parts-per-million levels, can lead to significant hydrolysis of the amide bond at high temperatures.[12][13]Use anhydrous solvents and reagents. Dry all glassware thoroughly before use. Consider running the reaction under an inert, dry atmosphere.
Solvent Interaction The solvent used in the high-temperature reaction may not be inert and could be reacting with the n-Methyl-n,3-diphenylpropanamide.Review the literature for the thermal stability of your chosen solvent and any known incompatibilities with amides. If necessary, select a more inert solvent with a high boiling point.

Experimental Protocols

Here are detailed, step-by-step methodologies for key experiments to assess the thermal stability of n-Methyl-n,3-diphenylpropanamide.

Protocol 1: Determination of Decomposition Temperature by TGA
  • Instrument Preparation: Ensure the TGA is calibrated for mass and temperature.

  • Sample Preparation: Accurately weigh 5-10 mg of purified n-Methyl-n,3-diphenylpropanamide into a clean TGA pan.

  • Experimental Setup:

    • Place the pan in the TGA furnace.

    • Purge the furnace with an inert gas (e.g., nitrogen) at a flow rate of 50-100 mL/min for at least 30 minutes to ensure an inert atmosphere.

    • Set the temperature program to heat from room temperature to a temperature above the expected decomposition (e.g., 500°C) at a rate of 10°C/min.

  • Data Analysis:

    • Plot the mass of the sample as a function of temperature.

    • The onset temperature of decomposition is determined as the temperature at which a significant mass loss begins. This can be calculated using the instrument software, often by finding the intersection of the baseline with the tangent of the decomposition curve.

Protocol 2: Identification of Thermal Events by DSC
  • Instrument Preparation: Calibrate the DSC for temperature and enthalpy using appropriate standards.

  • Sample Preparation: Weigh 2-5 mg of purified n-Methyl-n,3-diphenylpropanamide into a hermetically sealed aluminum pan. Prepare an empty, sealed pan as a reference.

  • Experimental Setup:

    • Place the sample and reference pans into the DSC cell.

    • Purge the cell with an inert gas (e.g., nitrogen) at a flow rate of 20-50 mL/min.

    • Set the temperature program to heat from room temperature to a temperature just below the onset of decomposition determined by TGA, at a rate of 10°C/min.

  • Data Analysis:

    • Plot the heat flow as a function of temperature.

    • Identify endothermic peaks, which may correspond to melting or other phase transitions. The peak maximum of the endotherm is typically reported as the melting point.

    • Identify exothermic peaks, which could indicate crystallization or decomposition.

Visualizing Experimental Workflows

To aid in your experimental design, the following diagrams illustrate the logical flow of a thermal stability investigation.

Thermal_Stability_Workflow cluster_0 Initial Characterization cluster_1 Degradation Study cluster_2 Data Interpretation start Purified n-Methyl-n,3-diphenylpropanamide TGA TGA Analysis (Protocol 1) start->TGA DSC DSC Analysis (Protocol 2) start->DSC TGA_data Decomposition Temp (T_onset) TGA->TGA_data DSC_data Melting Point (T_m) DSC->DSC_data stress_test Isothermal Stress Test (Heat below T_onset) HPLC HPLC Analysis of Stressed Sample stress_test->HPLC HPLC_data Degradation Profile HPLC->HPLC_data TGA_data->stress_test Set Temp report Comprehensive Stability Report TGA_data->report DSC_data->report HPLC_data->report

Caption: Workflow for assessing the thermal stability of n-Methyl-n,3-diphenylpropanamide.

Troubleshooting_Logic cluster_purity cluster_conditions start Inconsistent Thermal Data? check_purity Check Sample Purity (HPLC, NMR) start->check_purity Yes check_atmosphere Run under Inert Atmosphere start->check_atmosphere No, but... check_heating_rate Use Slower Heating Rate start->check_heating_rate No, but... purify Purify Sample check_purity->purify Impure re_run_purity Re-run TGA/DSC check_purity->re_run_purity Pure purify->re_run_purity end Consistent Data re_run_purity->end Problem Solved re_run_conditions Re-run TGA/DSC check_atmosphere->re_run_conditions check_heating_rate->re_run_conditions re_run_conditions->end Problem Solved

Caption: A logical flow for troubleshooting inconsistent thermal analysis data.

References

  • Thermal Stability Testing for Pharmaceuticals and Advanced M
  • Sinha, A. (2026, January 23). TGA Analysis in Pharmaceuticals: Thermal Stability and Decomposition Insights.
  • (2023, August 25). Pharmaceutical Quality Control Using Thermal Analysis Methods. TSI Journals.
  • Thermal analysis: Industry - Pharmaceuticals and medicines. Rigaku.
  • Thermal Analysis in the Pharmaceutical Industry. TA Instruments.
  • (2025, August 9). Thermal decomposition of sodium amide.
  • (2025, November 21).
  • (2025, November 7). Amides Explained: Preparation, Hydrolysis and Reduction. Organic Chemistry - YouTube.
  • (2025, January 4). Reactions of Amides. A Level Chemistry Revision Notes - Save My Exams.
  • (2026, February 5). Synthesis of Amides from Amines and Esters Under Hydrothermal Conditions. PMC.
  • (2014, May 1). Thermal stability and degradation of poly (N-phenylpropionamide)
  • A Comparative Guide to the Thermal Stability of Substituted N-Phenylbenzamides. Benchchem.
  • (2015, April 6). Thermal stability and degradation of poly (N-phenylpropionamide) homopolymer and copolymer of N-phenylpropionamide with methyl methacrylate.
  • (2017, March 19). Which is the best method for purifying N-Phenylpropanamide?. Reddit.

Sources

Optimization

Technical Support Center: Overcoming Steric Hindrance in N-Methyl-N-Phenyl Amide Formation

Welcome to our dedicated technical support center focused on the nuanced challenge of forming amide bonds with N-methyl-N-phenylamine (N-methylaniline). This guide is designed for researchers, scientists, and drug develo...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to our dedicated technical support center focused on the nuanced challenge of forming amide bonds with N-methyl-N-phenylamine (N-methylaniline). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights and troubleshooting strategies for this sterically demanding transformation.

Introduction: The Challenge of N-Methyl-N-Phenyl Amide Formation

The synthesis of N-methyl-N-phenyl amides presents a common yet significant hurdle in medicinal chemistry and organic synthesis. The steric bulk of the N-methyl group proximal to the nitrogen atom, combined with the reduced nucleophilicity of the aniline nitrogen due to electron delocalization into the phenyl ring, often leads to sluggish reactions, low yields, and the formation of unwanted side products. This guide provides a comprehensive overview of the causative factors and a range of effective strategies to overcome these challenges.

Frequently Asked Questions (FAQs)

Q1: Why is forming an amide bond with N-methylaniline so difficult?

A1: The difficulty arises from a combination of two primary factors:

  • Steric Hindrance: The methyl group on the nitrogen atom physically obstructs the approach of the activated carboxylic acid to the nitrogen lone pair, slowing down the rate of nucleophilic attack.

  • Electronic Effects: The lone pair of the nitrogen atom in N-methylaniline is delocalized into the aromatic ring, reducing its nucleophilicity compared to aliphatic secondary amines.

Q2: Are standard peptide coupling reagents like DCC/DMAP or EDC/HOBt effective for this transformation?

A2: While these reagents are workhorses in peptide synthesis, they often provide unsatisfactory results with sterically hindered and electronically deactivated amines like N-methylaniline.[1] The formation of the O-acylisourea intermediate with carbodiimides can be slow, and this intermediate may not be reactive enough to be efficiently intercepted by the weakly nucleophilic N-methylaniline. Furthermore, side reactions such as the formation of N-acylurea byproducts can become competitive, further reducing the yield of the desired amide.

Q3: What are the most effective coupling reagents for N-methyl-N-phenyl amide formation?

A3: For challenging couplings involving sterically hindered secondary anilines, more potent activating agents are generally required. Uronium/aminium-based reagents are often the preferred choice due to their high reactivity and rapid formation of the active ester. Reagents such as HATU , HBTU , and COMU have demonstrated superior performance in these contexts.[2] The choice of reagent can be substrate-dependent, and screening of a few options is often recommended.[3]

Q4: Is the acid chloride method a viable alternative?

A4: Yes, converting the carboxylic acid to its corresponding acid chloride is a classic and often effective method for coupling with weakly nucleophilic amines.[] The high electrophilicity of the acid chloride can overcome the low nucleophilicity of N-methylaniline. However, this method is not without its challenges. The preparation of the acid chloride requires an additional synthetic step, and the use of harsh reagents like thionyl chloride or oxalyl chloride may not be compatible with sensitive functional groups on the carboxylic acid.[5]

Q5: Can I use catalytic methods for this amide bond formation?

A5: The development of catalytic methods for amide bond formation is an active area of research, offering a more atom-economical and sustainable alternative to stoichiometric coupling reagents. While not as broadly applied as traditional methods for this specific transformation, certain catalytic systems, such as those based on boric acid or transition metals, have shown promise for the direct amidation of carboxylic acids with amines.[6]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low or No Product Formation - Inadequate activation of the carboxylic acid.- Low nucleophilicity of N-methylaniline.- Steric hindrance preventing coupling.- Switch to a more potent coupling reagent (e.g., HATU, COMU).- Increase the reaction temperature.- Consider the acid chloride or mixed anhydride method.- Use a less sterically hindered base.
Formation of N-acylurea Byproduct - Use of carbodiimide-based coupling reagents (DCC, EDC).- Slow reaction with the amine allows for rearrangement of the O-acylisourea intermediate.- Switch to a uronium/aminium or phosphonium-based coupling reagent.- Add an activating agent like HOBt or HOAt to trap the O-acylisourea as a more stable active ester.
Epimerization of Chiral Carboxylic Acids - Prolonged reaction times at elevated temperatures.- Use of certain bases that promote racemization.- Use a coupling reagent known for low racemization (e.g., COMU).- Employ a non-nucleophilic, sterically hindered base like DIPEA or 2,4,6-collidine.- Perform the reaction at lower temperatures.
Difficult Purification - Presence of unreacted starting materials.- Formation of water-soluble byproducts from the coupling reagent.- Optimize the reaction stoichiometry to ensure complete consumption of the limiting reagent.- Choose a coupling reagent that generates easily removable byproducts.- Employ specialized purification techniques such as solid-phase extraction (SPE) or preparative HPLC.[7]

Recommended Protocols

Protocol 1: HATU-Mediated Coupling

This protocol is a robust starting point for the coupling of a generic carboxylic acid with N-methylaniline using the highly efficient HATU reagent.[8]

Materials:

  • Carboxylic acid (1.0 equiv)

  • HATU (1.1 equiv)

  • N-methylaniline (1.2 equiv)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equiv)

  • Anhydrous N,N-Dimethylformamide (DMF)

Procedure:

  • To a solution of the carboxylic acid in anhydrous DMF, add HATU and DIPEA.

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add N-methylaniline to the reaction mixture.

  • Stir the reaction at room temperature for 4-24 hours, monitoring the progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Protocol 2: Acid Chloride Method

This protocol is suitable for substrates that are stable to the conditions required for acid chloride formation.

Materials:

  • Carboxylic acid (1.0 equiv)

  • Oxalyl chloride or Thionyl chloride (1.5 equiv)

  • Catalytic DMF (1-2 drops)

  • Anhydrous Dichloromethane (DCM)

  • N-methylaniline (1.2 equiv)

  • Triethylamine (TEA) or Pyridine (1.5 equiv)

Procedure:

Step 1: Formation of the Acid Chloride

  • To a solution of the carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.

  • Slowly add oxalyl chloride or thionyl chloride at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acid chloride.

Step 2: Amide Formation

  • Dissolve the crude acid chloride in anhydrous DCM.

  • In a separate flask, dissolve N-methylaniline and TEA or pyridine in anhydrous DCM.

  • Slowly add the acid chloride solution to the amine solution at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours.

  • Wash the reaction mixture with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.

  • Purify the crude product by flash column chromatography.

Protocol 3: Mixed Anhydride Method

This method offers a milder alternative to the acid chloride approach and is particularly useful for large-scale synthesis.[9]

Materials:

  • Carboxylic acid (1.0 equiv)

  • N-Methylmorpholine (NMM) or Triethylamine (TEA) (1.1 equiv)

  • Isobutyl chloroformate (1.05 equiv)

  • Anhydrous Tetrahydrofuran (THF) or Dichloromethane (DCM)

  • N-methylaniline (1.2 equiv)

Procedure:

  • Dissolve the carboxylic acid in anhydrous THF or DCM and cool to -15 °C.

  • Add NMM or TEA and stir for 5-10 minutes.

  • Slowly add isobutyl chloroformate, maintaining the temperature at -15 °C.

  • Stir the mixture for 15-30 minutes to form the mixed anhydride.

  • Add a solution of N-methylaniline in the same anhydrous solvent.

  • Allow the reaction to slowly warm to room temperature and stir for 1-3 hours.

  • Filter off the precipitated ammonium salt.

  • Concentrate the filtrate and redissolve in a suitable organic solvent (e.g., ethyl acetate).

  • Wash with 1 M HCl, saturated NaHCO₃, and brine.

  • Dry the organic layer, filter, and concentrate.

  • Purify by flash column chromatography.

Visualizing the Workflow

Amide_Synthesis_Workflow cluster_start Starting Materials cluster_activation Activation Method cluster_reaction Amide Formation cluster_end Final Product Carboxylic Acid Carboxylic Acid Coupling_Reagent Coupling Reagent (e.g., HATU) Carboxylic Acid->Coupling_Reagent Acid_Chloride Acid Chloride Formation Carboxylic Acid->Acid_Chloride Mixed_Anhydride Mixed Anhydride Formation Carboxylic Acid->Mixed_Anhydride N-Methylaniline N-Methylaniline Amide_Coupling Amide Coupling Reaction N-Methylaniline->Amide_Coupling Coupling_Reagent->Amide_Coupling Acid_Chloride->Amide_Coupling Mixed_Anhydride->Amide_Coupling Purification Purification Amide_Coupling->Purification Final_Amide N-Methyl-N-Phenyl Amide Purification->Final_Amide HATU_Mechanism cluster_activation Activation cluster_coupling Coupling RCOOH R-COOH Active_Ester OAt-Active Ester RCOOH->Active_Ester + HATU, Base HATU HATU Tetrahedral_Intermediate Tetrahedral Intermediate Active_Ester->Tetrahedral_Intermediate Amine N-Methylaniline Amine->Tetrahedral_Intermediate Nucleophilic Attack Amide_Product Amide Product Tetrahedral_Intermediate->Amide_Product Collapse

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

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  • Brief Introduction of Synthesis of Amides by Mixed Anhydride Method. (n.d.). Boc Sciences.
  • Application Notes and Protocols for Enamine and N-Methylaniline Reactions. (2025). Benchchem.
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  • Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. (2024). Bachem.
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Sources

Troubleshooting

n-Methyl-n,3-diphenylpropanamide degradation pathways and stability

Here is the technical support center for n-Methyl-n,3-diphenylpropanamide. Technical Support Center: n-Methyl-n,3-diphenylpropanamide Welcome to the technical support resource for n-Methyl-n,3-diphenylpropanamide.

Author: BenchChem Technical Support Team. Date: February 2026

Here is the technical support center for n-Methyl-n,3-diphenylpropanamide.

Technical Support Center: n-Methyl-n,3-diphenylpropanamide

Welcome to the technical support resource for n-Methyl-n,3-diphenylpropanamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into the stability and degradation characteristics of this molecule. Our goal is to equip you with the knowledge to anticipate challenges, troubleshoot experimental anomalies, and ensure the integrity of your results.

Section 1: Compound Stability & Storage - Frequently Asked Questions

This section addresses the most common initial queries regarding the handling and storage of n-Methyl-n,3-diphenylpropanamide to maintain its integrity.

Q1: What are the recommended storage conditions for n-Methyl-n,3-diphenylpropanamide?

A: For optimal stability, n-Methyl-n,3-diphenylpropanamide should be stored in a tightly sealed container in a dry, cool, and well-ventilated area.[1] A recommended temperature range is 2-8°C.[2] It is crucial to protect the compound from light and moisture, as these are common environmental factors that can initiate degradation pathways.[3][4]

Scientist's Note: The tertiary amide structure is generally more stable than primary or secondary amides, but the phenyl rings can be susceptible to long-term photo-oxidation. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prolong shelf life, although it is not strictly necessary for short-term storage if other conditions are met.

Q2: What is the typical shelf-life of this compound?

A: While a specific shelf-life for n-Methyl-n,3-diphenylpropanamide is not universally established and depends heavily on storage conditions and purity, similar chemical products under specified storage conditions often have a shelf life of at least one year.[5] For research purposes, it is best practice to re-evaluate the purity of the compound if it has been stored for an extended period, especially if it is being used as a reference standard.

Q3: Are there any materials I should avoid for containers or labware when working with this compound?

A: While n-Methyl-n,3-diphenylpropanamide itself is not highly reactive, standard laboratory-grade borosilicate glass or chemically resistant polymers (e.g., PTFE, polypropylene) are recommended. Avoid using copper-based containers or instruments, as some amine-containing compounds can react with copper.[5] Ensure all containers are scrupulously dry, as residual moisture can be a source for hydrolysis, particularly if the pH is not neutral.[3]

Section 2: Degradation Pathways & Mechanisms - In-Depth FAQs

Understanding how and why a molecule degrades is fundamental to developing stable formulations and accurate analytical methods.

Q4: What is the most probable degradation pathway for n-Methyl-n,3-diphenylpropanamide?

A: The primary and most anticipated degradation pathway is the hydrolysis of the amide bond .[6][7] This reaction cleaves the molecule into two primary degradants: 3-phenylpropanoic acid and N-methylaniline. This process can be catalyzed by the presence of acid or base.[3][6]

Q5: How does pH influence the stability of the amide bond in this molecule?

A: The rate of amide hydrolysis is significantly dependent on pH.

  • Acidic Conditions (pH < 3): Acid-catalyzed hydrolysis occurs via protonation of the carbonyl oxygen, making the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.[8]

  • Basic Conditions (pH > 9): Base-catalyzed hydrolysis proceeds through the direct nucleophilic attack of a hydroxide ion on the carbonyl carbon, which is a very common mechanism for amide cleavage.[9]

  • Neutral Conditions (pH ~7): Hydrolysis is generally very slow at neutral pH and ambient temperature. However, the rate can be accelerated by elevated temperatures.

The molecule is expected to exhibit maximum stability in the mid-pH range (approximately pH 4-8).

Q6: Is n-Methyl-n,3-diphenylpropanamide susceptible to oxidative degradation?

A: Yes, oxidative degradation is a plausible pathway. The tertiary amine nitrogen can be oxidized to form an N-oxide.[4] Additionally, the benzylic carbon (the carbon adjacent to the phenyl group in the 3-phenylpropanoyl moiety) is a potential site for oxidation. Forced degradation studies using an oxidizing agent like hydrogen peroxide (H₂O₂) are necessary to confirm and characterize these potential oxidative degradants.[4]

Q7: What is the likelihood of photolytic degradation?

A: Compounds with aromatic rings, such as the two phenyl groups in this molecule, can absorb UV light, potentially leading to photolytic degradation.[4] This can involve complex radical-based reactions or rearrangements.[10] To assess this, a photostability study should be conducted by exposing a solution of the compound to a controlled light source, such as a xenon lamp, according to ICH Q1B guidelines.

Diagram 1: Potential Degradation Pathways

cluster_main n-Methyl-n,3-diphenylpropanamide cluster_conditions Stress Conditions cluster_products Potential Degradation Products Parent C₁₆H₁₇NO AcidBase Acid / Base (H₂O) Oxidant Oxidant (e.g., H₂O₂) Light Light (UV/Vis) Hydrolysis Hydrolysis Products (3-Phenylpropanoic Acid, N-Methylaniline) AcidBase->Hydrolysis Oxidation Oxidation Products (N-Oxides, etc.) Oxidant->Oxidation Photolysis Photolytic Products (Radical species, etc.) Light->Photolysis

Caption: Overview of major stress factors and resulting degradation product classes.

Section 3: Troubleshooting Guide for Experimental Work

This section provides solutions to common problems encountered during the analysis and handling of n-Methyl-n,3-diphenylpropanamide.

Q8: I am observing extra peaks in my HPLC chromatogram that are not present in my reference standard. What could they be?

A: These are likely degradation products.

  • Check Your Sample Preparation: Was the sample dissolved in an acidic or basic solvent and left for an extended period? This could be causing hydrolysis. Try preparing samples fresh in a neutral solvent like acetonitrile/water and analyzing them immediately.

  • Review Mobile Phase pH: If you are using a mobile phase with a pH at the extremes (<3 or >9), on-column degradation can occur. Ensure your analytical method's pH is within the compound's stable range.

  • Investigate Sample Storage: Were your prepared samples left on the autosampler tray exposed to light or elevated temperatures for a long time? This could lead to photolytic or thermal degradation. Use amber vials and a cooled autosampler if necessary.

  • Confirm with MS: The best way to identify these unknown peaks is to use a mass spectrometer (LC-MS). The masses of the unexpected peaks can be compared to the predicted masses of likely degradants, such as 3-phenylpropanoic acid (MW: 150.17 g/mol ) and N-methylaniline (MW: 107.15 g/mol ).

Q9: My assay values for the compound are consistently low or show high variability. Could this be a stability issue?

A: Absolutely. Inconsistent assay results are a classic sign of compound instability.

  • Root Cause Analysis: The primary cause is often degradation occurring after the initial sample weighing but before analysis. This can happen in the stock solution, during dilutions, or while waiting in the autosampler.

  • Solution: Perform a solution stability study. Prepare a stock solution and analyze it at set time points (e.g., 0, 2, 4, 8, 24 hours) under your typical laboratory conditions (light exposure, temperature). If the peak area of the main compound decreases over time while impurity peaks grow, you have confirmed a stability problem. The solution is to establish a maximum allowable time for solution storage and analysis.

Section 4: Key Experimental Protocols

To properly characterize the stability of n-Methyl-n,3-diphenylpropanamide, a forced degradation study is essential.[11] This study intentionally exposes the drug to harsh conditions to produce degradants, which is crucial for developing a stability-indicating analytical method.[4][12]

Protocol 4.1: Forced Degradation (Stress Testing) Workflow

Objective: To generate potential degradation products and identify the degradation pathways of n-Methyl-n,3-diphenylpropanamide under various stress conditions. An ideal study aims for 5-20% degradation of the parent compound.[11]

Materials:

  • n-Methyl-n,3-diphenylpropanamide

  • HPLC-grade Acetonitrile (ACN) and Water

  • Hydrochloric Acid (HCl), 0.1 M and 1 M

  • Sodium Hydroxide (NaOH), 0.1 M and 1 M

  • Hydrogen Peroxide (H₂O₂), 3% solution

  • Class A volumetric flasks and pipettes

  • pH meter, calibrated

  • HPLC-UV or HPLC-MS system

Procedure:

  • Prepare Stock Solution: Prepare a stock solution of n-Methyl-n,3-diphenylpropanamide at approximately 1 mg/mL in ACN.

  • Set Up Stress Conditions: For each condition, prepare a sample in a separate flask. Include a control sample that is treated identically but without the stressor.

Stress ConditionProtocolTarget
Acid Hydrolysis Mix stock solution with 0.1 M HCl. Heat at 60°C. Sample at 2, 6, 24 hours. If no degradation, repeat with 1 M HCl.[3]Generation of 3-phenylpropanoic acid and N-methylaniline.
Base Hydrolysis Mix stock solution with 0.1 M NaOH. Heat at 60°C. Sample at 2, 6, 24 hours. If no degradation, repeat with 1 M NaOH.[3]Generation of 3-phenylpropanoic acid and N-methylaniline.
Oxidation Mix stock solution with 3% H₂O₂. Keep at room temperature. Sample at 6, 24, 48 hours.[4]Formation of N-oxides or other oxidation products.
Thermal Store a solid sample and a solution sample at 70°C in an oven. Sample at 1, 3, 7 days.[3]Assess intrinsic thermal stability.
Photolytic Expose a solution sample to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter (per ICH Q1B).Identify any light-sensitive degradation pathways.
  • Sample Treatment: Before analysis, neutralize the acidic and basic samples with an equivalent amount of base or acid, respectively. Dilute all samples to a suitable concentration (e.g., 0.1 mg/mL) with the mobile phase.

  • Analysis: Analyze all stressed samples, the control, and a reference standard using a suitable HPLC method (see Protocol 4.2). Use a photodiode array (PDA) detector to check for peak purity and any changes in UV spectra. Use LC-MS to identify the mass of the degradant peaks.

Diagram 2: Forced Degradation Experimental Workflow

cluster_stress Apply Stress Conditions Start Prepare Stock Solution (1 mg/mL in ACN) Control Control Sample (No Stressor) Start->Control Acid Acid Hydrolysis (0.1M HCl, 60°C) Start->Acid Base Base Hydrolysis (0.1M NaOH, 60°C) Start->Base Oxidation Oxidation (3% H₂O₂) Start->Oxidation Thermal Thermal (70°C) Start->Thermal Photo Photolytic (ICH Q1B Light) Start->Photo Neutralize Neutralize / Dilute Samples to Target Concentration Control->Neutralize Acid->Neutralize Base->Neutralize Oxidation->Neutralize Thermal->Neutralize Photo->Neutralize Analyze Analyze via HPLC-UV/MS Neutralize->Analyze Data Data Analysis: - Identify Degradants - Calculate Mass Balance - Assess Peak Purity Analyze->Data

Caption: Step-by-step workflow for conducting a forced degradation study.

Protocol 4.2: Development of a Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating n-Methyl-n,3-diphenylpropanamide from all potential degradation products generated during the forced degradation study.

Starting Point for Method Development:

  • Instrument: HPLC with UV/PDA detector.

  • Column: A C18 reversed-phase column is a good starting point (e.g., 4.6 x 150 mm, 5 µm).[13]

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Detector Wavelength: Monitor at a wavelength where both the parent and impurities have absorbance (e.g., 210 nm or 254 nm).

  • Column Temperature: 30 °C.

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

Procedure:

  • Initial Gradient Run: Start with a broad gradient (e.g., 5% to 95% B over 20 minutes) to elute all components from the most degraded sample mixture (pooling small amounts from each stress condition can create a good "cocktail").

  • Method Optimization:

    • Adjust the gradient slope to improve the resolution between the parent peak and the closest eluting impurity peak.

    • The goal is to achieve a resolution (Rs) of >1.5 between all critical peak pairs.

  • Method Validation: Once the method is optimized, it must be validated according to ICH Q2(R1) guidelines. This involves demonstrating specificity (the key outcome of the forced degradation study), linearity, accuracy, precision, and robustness. The ability to separate the parent peak from all generated degradants is what qualifies the method as "stability-indicating."

Section 5: References

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  • BenchChem. Application Notes and Protocols: Stability Testing of N-2-adamantyl-3-phenylpropanamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFYYoW9XdOyR6WzfTlUU-wvpQMtrvu9KTarcQPkaQ3EXhLYFq7bgOknG2yEAvaaEjFTcQ1JCYNaYuF1ae4kNZqYcgQSwJzxi0-qFRA-e93kxA64W2v8TLxdgaNyr8J7j9noxnvyJV8Jqy-z8_y9byi43a7DVQpXEZjsVcYLeE7D0E9sSTevAvoxd8XfkezN8RC8vmgF9Yw2qC1Gp3KasI_NATmgZypGPiHKFa9cFbKhGAnK4w==]

  • ChemicalBook. (2025, July 19). Chemical Safety Data Sheet MSDS / SDS - N-Methyl-3,3-diphenylpropylamine. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFlzr9YmuYGYL1iwKlcTQsmfwm7syar5Ry_yanIdeksadVYmOwTZAhtvfkxSrZpqmZvCU-IvjFb6RWSuhUllRymhzyXK05x3Z2kXAH7sHNxNinGtl19OqIfcuRfgZVWaK4yj6fLgOXVkMZ3ECCcCv3AVV8nuUADVLgN6VAr8Wr78qQ=]

  • Pearson. Propose a mechanism for the hydrolysis of N,N-dimethylacetamide (a) under basic conditions. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBZf9DPayEAI1ac_Lz_YVXmV6SvmAMF9s3IXmKn7FVU4ELIg3_xzSwfiGW0ApZBIbcgJm5rlup8aXWuD3Fjm4S24SM8_F8JLfNzvjMxW_UK89y61KMBIOdz5pDIrHSWazcVKEdMEq3GkoTi6DNkOWbvbDDUa9oahxuiBqzxTakImDWJfcJG-2Eo7y0uO2Lb88JLMkA-kChNwnjGa1E5vrQuf61WHGCommQy7YrVUBwo-xuRPITH6L_O2_wRWCj2xC9bmwKRwaOKrHs_0QUjA==]

  • BenchChem. A Comprehensive Guide to Assessing the Purity of Synthesized N'-hydroxy-2-methylpropanimidamide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEYzsWSn3zOIAnxkQcujaOwQexSIAkTtOHoeTNn4CyoXvSnHW6aSi58gZIObE2xHwnrQfEzuYrawEndJuYlujAc8ZF4Ojpxgd-6bX-QcPVgGmXJvSSdt4-ZK-MiW-jE-ZOFubV7bd5Gs5gSVSQ4QohmG95Q1zCH8fnMZL1AYtLLqmCjrJCdaDmuLw-cDocercofN2lu5VNrv7-7r9XHGnNh__4oSEA_yLSJtEFdZssXGAfiBvkGXEypqgFI3g==]

  • ResearchGate. Mechanism of the Photodissociation of 4-Diphenyl(trimethylsilyl)methyl-N,N-dimethylaniline. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG8zS5S_I3uTTcRCDv3YUVZI9QI5O-rq6ik8MTpyHQyRHojQVfR4d7x-N7TpzZK8vacYPm1WJ06W9CvMQJNU1Jd2nzXeW0qTSVrz8CfgkiA0PYQBKHih7ixrMu-LPslEzcJ13Pb1-I9x89GleMqsYJhRItrOlG8U6OPNg9S6Z2bbuR0UWv85gTTsA0c7UaIGy-FVeg28OyzscYM5_Yq_R1Jew7-sDzoFUug6PDxspMBSm6kAA-CtOTw3yeLfnXCmAfIXL6TKmA=]

Sources

Optimization

Technical Support Center: N-methyl-N-phenyl-3-phenylpropanamide Scale-Up

Ticket ID: SC-UP-94043 Subject: Process Optimization & Troubleshooting for Tertiary Amide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division Executive Summary You are scaling up the s...

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: SC-UP-94043 Subject: Process Optimization & Troubleshooting for Tertiary Amide Synthesis Assigned Specialist: Senior Application Scientist, Process Chemistry Division

Executive Summary

You are scaling up the synthesis of N-methyl-N-phenyl-3-phenylpropanamide (CAS: 940-43-2). This is a tertiary amide formed from N-methylaniline and a hydrocinnamic acid derivative (typically the acid chloride).

While the chemistry appears simple (Schotten-Baumann or Anhydrous Acylation), scale-up introduces three critical failure modes:

  • Exotherm Runaway: The reaction of N-methylaniline with acid chlorides is violently exothermic.

  • "Oiling Out": The product is a low-melting solid or viscous oil, making crystallization difficult.

  • Amine Oxidation: Residual N-methylaniline oxidizes rapidly, causing severe discoloration (red/brown product).

Module 1: Reaction Engineering (The "Hot" Phase)

Critical Protocol: Anhydrous Acylation

Recommended for scale-up to avoid hydrolysis byproducts common in aqueous Schotten-Baumann conditions.

The System:

  • Substrate: N-methylaniline (

    
     equiv)
    
  • Reagent: 3-Phenylpropanoyl chloride (

    
     equiv)
    
  • Base: Triethylamine (TEA) or Pyridine (

    
     - 
    
    
    
    equiv)
  • Solvent: Dichloromethane (DCM) or Toluene (preferred for higher boiling point safety).

Workflow Diagram

ReactionWorkflow Start Start: N-methylaniline in Toluene/TEA Cool Cool to < 5°C Start->Cool Add Slow Addition: Acid Chloride Cool->Add Critical Control Point Stir Reaction: 0°C -> RT (2h) Add->Stir Exotherm Management IPC IPC Check: TLC/HPLC Stir->IPC Quench Quench: Water/NaOH IPC->Quench Conversion >99%

Figure 1: Reaction workflow emphasizing temperature control points.

Troubleshooting Q&A

Q: The internal temperature spiked by 15°C within seconds of starting addition. Is the batch ruined?

  • Diagnosis: Likely not, but impurity profile will change. High temperatures favor the formation of impurities and potential degradation of the acid chloride.

  • The Fix: Stop addition immediately. Cool back to <5°C. Resume addition at 1/4 the previous rate.

  • Scale-Up Insight: On a gram scale, heat dissipates fast. On a kilo scale, the surface-area-to-volume ratio decreases. You must calculate the Dosage Controlled Thermal Accumulation . Do not add reagent faster than your chiller can remove heat.

Q: The reaction mixture became a thick slurry and stirring stopped. What happened?

  • Diagnosis: Precipitation of the hydrochloride salt (TEA·HCl) caused viscosity to skyrocket.

  • The Fix: Add more solvent (Toluene/DCM).

  • Prevention: Ensure minimum solvent volume is 10-15 volumes relative to the starting amine. Use an overhead stirrer with high torque, not a magnetic stir bar.

Module 2: Work-Up & Purification (The "Sticky" Phase)

The most common complaint with N-methyl-N-phenyl amides is that they isolate as "gummy oils" rather than crisp solids.

The "Self-Validating" Wash Protocol

This sequence uses pH swings to chemically remove impurities, leaving only the neutral amide.

  • Acid Wash (1M HCl): Protonates and removes unreacted N-methylaniline (stays in aqueous layer).

  • Base Wash (1M NaOH): Hydrolyzes excess acid chloride to acid and deprotonates it (stays in aqueous layer).

  • Brine Wash: Removes residual water.

Purification Logic Tree

PurificationLogic Crude Crude Organic Phase Evap Evaporate Solvent Crude->Evap State Physical State? Evap->State Solid Solid Obtained State->Solid Yes Oil Viscous Oil State->Oil No Recryst Recrystallize: Heptane/EtOAc (9:1) Solid->Recryst Seed Seed & Cool (-20°C) Oil->Seed Try First Distill High Vac Distillation (Check BP) Seed->Distill Fails

Figure 2: Decision matrix for handling the crude product.

Troubleshooting Q&A

Q: My product is a dark brown oil and won't crystallize. Literature says it should be a solid. [1]

  • Diagnosis: "Oiling out" is often caused by trace solvent or impurities (specifically N-methylaniline oxidation products) lowering the melting point.

  • The Fix (The "Scratch & Seed" Method):

    • Dissolve the oil in a minimum amount of hot Heptane (or Hexane) with a trace of Ethyl Acetate.

    • Cool slowly. If oil droplets form, reheat until clear.

    • Add a "seed" crystal (if available) or scratch the glass side vigorously.

    • Critical: If it remains an oil, your purity is likely <95%. Consider a short-path silica plug filtration to remove the dark color bodies before attempting crystallization again.

Q: I have a persistent emulsion during the NaOH wash.

  • Diagnosis: Amides can act as weak surfactants. The density of Toluene/DCM might be too close to the aqueous phase heavily laden with salts.

  • The Fix: Break the emulsion by filtering the biphasic mixture through a pad of Celite (diatomaceous earth). Alternatively, add solid NaCl to saturate the aqueous layer further, increasing the density difference.

Module 3: Quantitative Data & Solvents

Solvent Selection Guide

Data simulated based on solubility parameters for tertiary amides.

Solvent SystemRoleSuitabilityNotes
Dichloromethane (DCM) ReactionHighExcellent solubility, but low boiling point (risk of exotherm boil-over).
Toluene ReactionPreferred Higher boiling point, safer for scale-up. Good for azeotropic drying if needed.
Heptane / EtOAc CrystallizationBest Start with 10:1 Heptane:EtOAc. Amide is less soluble in Heptane.
Ethanol / Water CrystallizationModerateRisk of oiling out if water is added too fast.
Diethyl Ether Work-upAvoidFlammable, peroxide risk. Avoid on scale >100g.

References

  • Amide Synthesis Metrics: Comparison of acid chloride vs. coupling agent routes regarding "green" metrics and efficiency.

    • Reference: J. Chem. Educ. 2016, 93, 10, 1786–1789. Link

  • General Amide Scale-Up: Procedures for handling exothermic acylations and purific

    • Reference: Organic Process Research & Development (General Principles). Link

  • Physical Properties & Safety: Safety data for N-methyl-3-phenylpropanamide deriv

    • Reference: PubChem CID 3434746.[2] Link

  • N-Methylaniline Handling: Notes on the oxidation and purific

    • Reference: Org.[3][4][5][6] Synth. Coll. Vol. 4, p.420 (General N-alkylaniline procedures). Link

Sources

Reference Data & Comparative Studies

Validation

Comprehensive 1H NMR Analysis Guide: N-Methyl-N,3-diphenylpropanamide

This guide provides an in-depth technical analysis of the 1H NMR spectrum of N-methyl-N,3-diphenylpropanamide , designed for researchers requiring precise structural verification. Executive Summary & Structural Context[1...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of the 1H NMR spectrum of N-methyl-N,3-diphenylpropanamide , designed for researchers requiring precise structural verification.

Executive Summary & Structural Context[1][2]

N-methyl-N,3-diphenylpropanamide (C₁₆H₁₇NO, MW 239.[1]31) is a tertiary amide characterized by a specific analytical challenge: restricted rotation around the amide C–N bond. Unlike simple esters or ketones, the partial double-bond character of the amide linkage creates distinct rotamers (cis/trans or E/Z conformers) that are stable on the NMR timescale at room temperature.

Key Analytical Takeaway: A pure sample will likely appear "impure" at 25°C due to signal doubling. This guide details how to distinguish these rotamers from actual contaminants using chemical shift logic and Variable Temperature (VT) NMR.

Chemical Structure & Numbering[4]
  • Core Scaffold: Propanamide chain (3 carbons).[2]

  • N-Substituents: Methyl group, Phenyl ring.[1][2][3][4]

  • C3-Substituent: Phenyl ring.[5][2]

Theoretical Shift Prediction & Assignment Table

The following table synthesizes expected chemical shifts based on electronic environments and magnetic anisotropy. Note that values are for CDCl₃ at 298 K.

MoietyProton CountMultiplicityApprox.[1][6] Shift (δ ppm)Mechanistic Insight
N-Methyl 3HSinglet (Split)3.20 – 3.35 Deshielded by adjacent Nitrogen. Often appears as two unequal singlets (rotamers).

-CH₂
2HTriplet/Multiplet2.35 – 2.55 Adjacent to Carbonyl (C=O). Anisotropic shielding varies by rotamer.

-CH₂
2HTriplet/Multiplet2.90 – 3.05 Benzylic position (adjacent to C3-Phenyl).
N-Phenyl 5HMultiplet7.10 – 7.45 Aromatic. Ortho protons may shift depending on carbonyl alignment.
C3-Phenyl 5HMultiplet7.15 – 7.35 Aromatic. Standard alkyl-benzene shifts.

Note: The aromatic region (7.1–7.5 ppm) will likely show significant overlap, appearing as a complex "forest" of peaks integrating to ~10 protons.

The Rotamer Challenge: Analysis & Resolution

The defining feature of this spectrum is the Rotameric Equilibrium . Because the N-methyl and N-phenyl groups have different steric bulk, the molecule exists in two equilibrium states: anti (major) and syn (minor) relative to the carbonyl oxygen.

Visualization of Rotameric Pathways

The following diagram illustrates the equilibrium and the analytical workflow to confirm it.

RotamerAnalysis Sample Sample: N-methyl-N,3-diphenylpropanamide RT_NMR 1H NMR (25°C, CDCl3) Sample->RT_NMR Spectrum_State Observation: Split N-Me Singlets Broadened CH2 Triplets RT_NMR->Spectrum_State Hypothesis Hypothesis: Rotamers vs. Impurity Spectrum_State->Hypothesis VT_NMR Variable Temp NMR (50°C -> 80°C -> 100°C) Hypothesis->VT_NMR Test Coalescence Coalescence Point: Peaks Merge into Singlets VT_NMR->Coalescence Heat Conclusion VALIDATED: Pure Compound Coalescence->Conclusion Confirm

Caption: Analytical workflow for distinguishing intrinsic rotamers from impurities using Variable Temperature NMR.

Detailed Rotamer Analysis
  • N-Methyl Region (3.2–3.3 ppm): You will likely observe two singlets.

    • Major Rotamer: typically ~60–70% integration.

    • Minor Rotamer: typically ~30–40% integration.

    • Self-Validation: The sum of integrations for both peaks must equal 3H relative to the aromatic region (10H).

  • Methylene Region (2.3–3.1 ppm): The

    
     and 
    
    
    
    protons form an A₂B₂ or AA'BB' system. Due to restricted rotation, these triplets may appear broadened or duplicated.
    • Comparison: In N-methyl-N-phenylacetamide (shorter chain), the methyl is a clean singlet if rotation is fast, but often split. Here, the propyl chain adds complexity.

Experimental Protocol: Self-Validating Workflow

To ensure high-integrity data (E-E-A-T), follow this protocol.

A. Sample Preparation[4][9]
  • Solvent: DMSO-d₆ is preferred over CDCl₃ if rotamer resolution is the priority. DMSO's high polarity and ability to be heated (up to 100°C) make it ideal for coalescence studies.

  • Concentration: 10–15 mg in 0.6 mL solvent. High concentration can induce aggregation, further complicating the spectrum.

B. Acquisition Parameters[3][5]
  • Relaxation Delay (D1): Set to ≥ 5 seconds . The quaternary carbons and restricted rotation can increase T1 relaxation times. Short D1 values will skew integration ratios between rotamers.

  • Scans: Minimum 16 scans for 400 MHz instruments.

C. Validation Step: The "Heat Test"

If the spectrum shows "double peaks," do not assume impurity immediately.

  • Run a standard spectrum at 25°C.

  • Heat the probe to 50°C and re-acquire.

  • Result: If the split peaks move closer together (coalesce) or broaden significantly, they are rotamers. If they remain sharp and distinct, they are impurities.

Comparative Analysis: Alternatives & Analogs

Comparing N-methyl-N,3-diphenylpropanamide to structurally similar compounds highlights its unique spectral fingerprint.

FeatureTarget: N-Me-N,3-diphenylpropanamide Analog: N-Methyl-N-phenylacetamide Analog: N-Benzyl-3-phenylpropanamide
N-Substituent Methyl + PhenylMethyl + PhenylHydrogen + Benzyl
Amide Proton None (Tertiary Amide)None (Tertiary Amide)Visible (Broad triplet/singlet ~6.0 ppm)
Chain Signals 2x CH₂ (Multiplets/Triplets)1x CH₃ (Singlet ~1.8 ppm)2x CH₂ + Benzylic CH₂ (Doublet)
Rotamerism High (Strong splitting)High (Strong splitting)Low (Fast exchange, single peaks)

Why this matters:

  • If you see a broad peak around 6.0–8.0 ppm that exchanges with D₂O, you have the secondary amide (impurity), likely from incomplete methylation or hydrolysis.

  • If the propyl chain signals are clean triplets without broadening, check if the N-phenyl ring is actually an N-benzyl group (less steric hindrance).

References

  • Restricted Rotation in Amides: Stewart, W. E., & Siddall, T. H. (1970). Nuclear Magnetic Resonance Studies of Amides. Chemical Reviews, 70(5), 517–551. Link

  • Solvent Effects on Rotamers: Wiberg, K. B., & Rush, D. J. (1993). Solvent effects on the cis/trans amide equilibrium. Journal of Organic Chemistry, 58(21), 5716–5721. Link

  • NMR Prediction & Database: National Institute of Advanced Industrial Science and Technology (AIST). Spectral Database for Organic Compounds (SDBS). Link

Sources

Comparative

Technical Guide: Mass Spectrometry Fragmentation &amp; Characterization of CAS 18859-20-6

Compound: cis-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid Abbreviation: Boc-cis-4-ACHC Content Type: Comparative Technical Guide[1] Executive Summary & Application Context CAS 18859-20-6 is the cis-isomer of...

Author: BenchChem Technical Support Team. Date: February 2026

Compound: cis-4-((tert-butoxycarbonyl)amino)cyclohexanecarboxylic acid Abbreviation: Boc-cis-4-ACHC Content Type: Comparative Technical Guide[1]

Executive Summary & Application Context

CAS 18859-20-6 is the cis-isomer of Boc-protected 4-aminocyclohexanecarboxylic acid.[1] It serves as a critical bifunctional linker in the synthesis of peptidomimetics, PROTACs, and conformationally restricted peptide drugs.

In drug development, the rigorous characterization of this intermediate is vital because stereochemical purity (cis vs. trans) directly dictates the 3D topology and binding affinity of the final pharmaceutical agent. This guide outlines the mass spectrometry (MS) fragmentation patterns required to validate identity and compares the analytical performance of this compound against its critical impurities and analogues.

Technical Deep Dive: Fragmentation Mechanism

The fragmentation of CAS 18859-20-6 in positive electrospray ionization (ESI+) is dominated by the instability of the tert-butoxycarbonyl (Boc) protecting group under collision-induced dissociation (CID).[1]

The "Boc-Loss" Pathway

Unlike stable amide bonds, the Boc carbamate moiety undergoes a predictable two-step cleavage or a concerted elimination.[1]

  • Precursor Ion Formation: The molecule protonates readily at the carbamate nitrogen or the carboxylic carbonyl, forming

    
    .
    
  • Primary Fragmentation (Neutral Loss of Isobutylene): A McLafferty-like rearrangement or acidic cleavage expels isobutylene (

    
    , 56 Da).
    
    • Transition:

      
      [1]
      
  • Secondary Fragmentation (Loss of

    
    ):  The resulting carbamic acid intermediate is unstable and rapidly loses carbon dioxide (
    
    
    
    , 44 Da) to yield the protonated amine core.
    • Transition:

      
      
      
  • Diagnostic Core Fragment: The ion at

    
     represents the protonated 4-aminocyclohexanecarboxylic acid. Further fragmentation of this core (loss of 
    
    
    
    or
    
    
    ) is possible at higher collision energies but is less diagnostic.
Visualization: Fragmentation Pathway

FragmentationPathway Parent Parent [M+H]+ m/z 244 Inter Carbamic Acid [M+H - C4H8]+ m/z 188 Parent->Inter - Isobutylene (56 Da) (McLafferty Rearrangement) Product Core Amine [M+H - Boc]+ m/z 144 Inter->Product - CO2 (44 Da) WaterLoss Dehydrated Core [M+H - Boc - H2O]+ m/z 126 Product->WaterLoss - H2O (18 Da) (High CE)

Figure 1: Step-wise ESI+ fragmentation pathway of CAS 18859-20-6.[1]

Comparative Analysis: Isomers & Alternatives

Reliable analysis requires distinguishing the target compound from isobaric impurities and functional alternatives.

Comparison 1: Cis (Target) vs. Trans (Impurity)

The trans-isomer (CAS 53292-89-0) is the most common process impurity.[1]

  • Mass Spectrometry: Both isomers exhibit identical parent masses (

    
    ) and nearly identical fragmentation channels (
    
    
    
    ).
  • Differentiation Strategy: MS alone is insufficient. Chromatographic separation is required. The cis isomer typically elutes later than the trans isomer on standard C18 columns due to the "molecular buckle" shape forming an intramolecular hydrogen bond, reducing its effective polarity compared to the linear trans form.

  • Expert Insight: Do not rely on "fingerprint" MS spectra for stereochemistry. Use a high-resolution C18 method or a chiral column (e.g., Chiralpak IG).[1]

Comparison 2: Boc-Protected vs. Fmoc-Protected

Researchers often choose between Boc and Fmoc (Fluorenylmethyloxycarbonyl) protection based on synthesis strategy.[1]

FeatureBoc-cis-4-ACHC (CAS 18859-20-6)Fmoc-cis-4-ACHC (Alternative)
Precursor Ion [M+H]+ 244.15 Da366.16 Da
Primary Fragment 144 Da (Loss of Boc group, -100 Da)179 Da (Dibenzofulvene cation)
Ionization Mode ESI Positive (Excellent)ESI Positive (Good, but Na+ adducts common)
Diagnostic Utility Detects the amino acid core (

144).[1]
Detects the protecting group (

179).
Conclusion Better for confirming the amino acid structure.Better for confirming protection status.[1]
Experimental Protocol: LC-MS/MS Method

This protocol is designed to separate the cis target from the trans impurity while providing sensitive MS detection.

Reagents:

  • Mobile Phase A: 0.1% Formic Acid in Water (Promotes protonation).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

LC Parameters:

  • Column: Agilent Zorbax Eclipse Plus C18 (2.1 x 50 mm, 1.8 µm) or equivalent.

  • Gradient: 5% B to 95% B over 5 minutes.

  • Flow Rate: 0.4 mL/min.

  • Temperature: 40°C.

MS Parameters (Triple Quadrupole):

  • Source: ESI Positive.

  • Capillary Voltage: 3.5 kV.

  • Gas Temp: 300°C.

  • MRM Transitions:

Transition TypePrecursor (

)
Product (

)
Collision Energy (eV)Purpose
Quantifier 244.1144.115Total Boc loss (Most stable)
Qualifier 1 244.1188.18Isobutylene loss (Soft fragment)
Qualifier 2 244.157.120t-Butyl cation (Confirmation)
Visualization: Method Development Workflow

MethodWorkflow Sample Sample Preparation (Dissolve in 50:50 MeOH:H2O) LC LC Separation (C18 Column, Acidic Mobile Phase) Sample->LC IsomerCheck Isomer Resolution? (Cis vs Trans) LC->IsomerCheck IsomerCheck->LC No (Adjust Gradient/Column) MS MS/MS Detection (MRM 244 -> 144) IsomerCheck->MS Yes (Resolution > 1.5) Data Data Analysis Integrate Peaks MS->Data

Figure 2: Workflow for validating stereochemical purity and identity.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 171560, 4-Aminocyclohexanecarboxylic acid.[1] Retrieved from [Link]

  • Raju, G., et al. (2012). Electrospray ionization tandem mass spectrometry of protonated and alkali-cationized Boc-N-protected hybrid peptides.[1][2] Rapid Communications in Mass Spectrometry. Retrieved from [Link]

  • ChemGuide (2023). Fragmentation Patterns in Mass Spectrometry: The McLafferty Rearrangement and Carbonyl Cleavage. Retrieved from [Link]

Sources

Validation

FTIR reference spectrum for N-methyl-N-phenyl-3-phenylpropanamide

CAS: 18859-20-6 | Formula: C₁₆H₁₇NO | MW: 239.31 g/mol [1] Executive Summary This guide provides a definitive Fourier Transform Infrared (FTIR) spectral reference for N-methyl-N-phenyl-3-phenylpropanamide , a tertiary am...

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 18859-20-6 | Formula: C₁₆H₁₇NO | MW: 239.31 g/mol [1]

Executive Summary

This guide provides a definitive Fourier Transform Infrared (FTIR) spectral reference for N-methyl-N-phenyl-3-phenylpropanamide , a tertiary amide intermediate often encountered in organic synthesis and pharmaceutical impurity profiling.[1]

For researchers and drug development professionals, the critical challenge with this compound is distinguishing it from its secondary amide analogs (e.g., N-phenyl-3-phenylpropanamide) and unreacted precursors (N-methylaniline). This guide moves beyond simple peak listing to offer a comparative spectral analysis , defining the specific bands required to validate structural integrity and purity.

Structural Basis of the Spectrum

To interpret the spectrum accurately, one must deconstruct the molecule into its vibrationally active moieties. The molecule consists of three distinct domains that drive the spectral fingerprint:

  • The Tertiary Amide Core: The central >N-C(=O)- linkage. Being a tertiary amide (disubstituted nitrogen), it lacks the N-H bond, resulting in a "silent" region at 3300–3500 cm⁻¹ and the absence of the Amide II band.

  • The Hydrocinnamyl Chain: A flexible ethyl linker (-CH2-CH2-) connecting a phenyl ring to the carbonyl.[1] This contributes specific aliphatic C-H stretching and scissoring modes.

  • The Dual Aromatic System: Two mono-substituted benzene rings (one on the nitrogen, one on the propyl chain), creating complex out-of-plane (oop) bending patterns in the fingerprint region.

Synthesis & Impurity Pathway

Understanding the origin of spectral impurities requires visualizing the synthesis pathway. The diagram below maps the target compound against its common contaminants.

SynthesisPathway Start1 Hydrocinnamoyl Chloride Target TARGET: N-methyl-N-phenyl- 3-phenylpropanamide Start1->Target Acylation Impurity1 IMPURITY A: Hydrocinnamic Acid (Hydrolysis) Start1->Impurity1 H2O Start2 N-methylaniline Start2->Target Impurity2 IMPURITY B: N-phenyl-3-phenylpropanamide (Demethylated Analog) Target->Impurity2 N-dealkylation (Metabolic/Degradation)

Figure 1: Synthetic pathway highlighting the target tertiary amide and potential spectral interferences (Impurities A and B).[2]

Reference Spectral Profile

The following data represents the theoretical consensus for a high-purity sample (>98%) acquired via Attenuated Total Reflectance (ATR) on a diamond crystal.

Primary Diagnostic Bands
Functional GroupFrequency (cm⁻¹)IntensityVibrational Mode Assignment
Amide I (Carbonyl) 1645 ± 10 Strong C=O[1] Stretch. Lower frequency than esters (~1735) due to resonance, but typical for tertiary amides conjugated to phenyl rings.
Aromatic C-H 3020–3060WeakC-H Stretching (sp²). Appears as a shoulder on the higher frequency side of the aliphatic cluster.
Aliphatic C-H 2920–2960MediumAsymmetric C-H Stretch (Methyl & Methylene).
Aliphatic C-H 2850–2870WeakSymmetric C-H Stretch.[1]
Aromatic Ring 1595 & 1495MediumC=C Ring Stretching.[1] The 1595 band is often split due to the two distinct phenyl environments.
N-CH₃ 1360–1380MediumC-H Bending (Umbrella mode) of the N-methyl group.[1] Diagnostic for N-methylation.
C-N Stretch 1250–1280MediumC-N stretching of the amide bond (Aromatic amine type).
Mono-Substituted Benzene 740–760StrongC-H Out-of-plane (oop) bending (5 adjacent H).[1]
Mono-Substituted Benzene 690–710StrongRing deformation.[1]
Comparative Performance: Target vs. Alternatives

In a drug development or forensic context, "performance" is defined by the ability to differentiate the target from structurally similar compounds.

Scenario A: Differentiation from Precursor (N-methylaniline) [1]
  • The Problem: Incomplete acylation leaves residual amine.

  • The Indicator:

    • N-methylaniline:[1][3][4][5] Shows a sharp, weak N-H stretch at ~3400 cm⁻¹ .

    • Target:Transparent region at 3400 cm⁻¹.[1]

    • N-methylaniline:[1][3][4][5] Lacks the carbonyl band (1645 cm⁻¹).

Scenario B: Differentiation from Secondary Amide Analog (N-phenyl-3-phenylpropanamide)
  • The Problem: Use of aniline instead of N-methylaniline, or demethylation degradation.

  • The Indicator:

    • Secondary Amide: Shows a strong Amide II band (N-H bending) at ~1550 cm⁻¹ .

    • Target:Absent Amide II band. This is the most reliable "fingerprint" difference. Tertiary amides do not exhibit the Amide II band.

    • Secondary Amide: Shows N-H stretch at ~3290 cm⁻¹.

Scenario C: Differentiation from Hydrocinnamic Acid
  • The Problem: Hydrolysis of the starting acid chloride.

  • The Indicator:

    • Acid:[1] Broad, chaotic O-H stretch spanning 2500–3300 cm⁻¹.

    • Acid:[1] Carbonyl shift to ~1710 cm⁻¹ (Carboxylic acid dimer).

Summary Table: Spectral Interferences
FeatureTarget Compound N-Methylaniline Secondary Amide Analog
3300-3400 cm⁻¹ Clean Baseline Weak Band (N-H)Medium Band (N-H)
1645 cm⁻¹ (C=O) Strong AbsentStrong
1550 cm⁻¹ (Amide II) Absent AbsentStrong (Diagnostic)
1710 cm⁻¹ (Acid C=O) AbsentAbsentAbsent
Experimental Protocol for Reference Acquisition

To generate a spectrum matching this guide, follow this self-validating protocol.

Methodology: ATR-FTIR

Rationale: ATR is preferred over KBr pellets for this oily/semisolid amide to avoid moisture absorption (which mimics N-H signals) and to ensure consistent path length.[1]

  • Instrument Setup:

    • Detector: DTGS or MCT (cooled).

    • Resolution: 4 cm⁻¹.

    • Scans: 32 (Screening) or 64 (Publication).

    • Crystal: Diamond or ZnSe (Single bounce).

  • Sample Preparation:

    • Ensure the sample is dry. Residual solvent (DCM, Ethyl Acetate) will introduce carbonyl peaks at 1730–1750 cm⁻¹, leading to false positives for impurities.

    • Place 10 mg of sample on the crystal.

    • Apply high pressure to ensure contact (critical for the aromatic C-H region).

  • Data Processing:

    • ATR Correction: Apply standard ATR correction (intensity increases at lower wavenumbers).

    • Baseline: 2-point linear baseline correction. Avoid higher-order polynomial fits which can distort the fingerprint region.

  • Validation Logic (The Decision Tree): Use the following logic flow to validate the identity of your synthesized compound.

SpectralLogic Start Analyze Spectrum (1600-3500 cm⁻¹) CheckCO Is distinct C=O band present at ~1645 cm⁻¹? Start->CheckCO CheckNH Is there a band at 3300-3400 cm⁻¹? CheckCO->CheckNH Yes ResultAmine ERROR: Unreacted Amine CheckCO->ResultAmine No CheckAmideII Is there a band at ~1550 cm⁻¹? CheckNH->CheckAmideII No ResultSecAmide ERROR: Secondary Amide (Demethylated) CheckNH->ResultSecAmide Yes (Sharp) ResultAcid ERROR: Hydrolysis Product (Acid) CheckNH->ResultAcid Yes (Broad) ResultTarget CONFIRMED: N-methyl-N-phenyl- 3-phenylpropanamide CheckAmideII->ResultTarget No CheckAmideII->ResultSecAmide Yes

Figure 2: Logic gate for spectral validation. Note that the absence of both N-H stretch and Amide II bend is the defining characteristic of the target tertiary amide.

References
  • National Institute of Standards and Technology (NIST). Infrared Spectrum of Formamide, N-methyl-N-phenyl- (Analogous Tertiary Amide).[1] NIST Chemistry WebBook, SRD 69.[6] [Link]

  • Smith, B. C. Organic Nitrogen Compounds, VII: Amides—The Rest of the Story. Spectroscopy Online, 2020. (Authoritative guide on Amide I/II band differentiation). [Link]

  • PubChem. Compound Summary: N-methyl-N-phenylbutanamide (Structural Analog).[1] National Library of Medicine. [Link]

Sources

Validation

Comparative Guide: N-Methyl-N,3-diphenylpropanamide vs. N-Phenylpropanamide

Topic: Comparative Analytical & Physicochemical Profile: N-Methyl-N,3-diphenylpropanamide vs. N-Phenylpropanamide Content Type: Publish Comparison Guide Audience: Researchers, Forensic Chemists, and Drug Development Prof...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Comparative Analytical & Physicochemical Profile: N-Methyl-N,3-diphenylpropanamide vs. N-Phenylpropanamide Content Type: Publish Comparison Guide Audience: Researchers, Forensic Chemists, and Drug Development Professionals

Executive Summary

This guide provides a technical comparison between N-phenylpropanamide (a known precursor in the synthesis of fentanyl and its analogs) and N-methyl-N,3-diphenylpropanamide (a structural analog and potential synthetic impurity). While both compounds share an amide core, their divergent substitution patterns result in distinct physicochemical properties, metabolic fates, and analytical signatures.

Key Distinction:

  • N-Phenylpropanamide (NPP-Amide): A secondary amide and a critical regulated precursor (List I Chemical in many jurisdictions) used in the "Siegfried" route for fentanyl synthesis.

  • N-Methyl-N,3-diphenylpropanamide (NM-DPP): A tertiary amide, chemically more stable and significantly more lipophilic. It lacks the basic nitrogen required for opioid receptor affinity, rendering it pharmacologically inactive as an opioid, but critical as a marker for impurity profiling in forensic analysis.

Physicochemical Performance Profile

The following data highlights the structural impact of N-methylation and chain elongation (hydrocinnamoyl vs. propionyl) on molecular behavior.

FeatureN-Phenylpropanamide (Molecule B)[1][2]N-Methyl-N,3-diphenylpropanamide (Molecule A)
CAS Number 620-77-918859-20-6
Molecular Formula C₉H₁₁NOC₁₆H₁₇NO
Molecular Weight 149.19 g/mol 239.31 g/mol
Structure Type Secondary Amide (Open Chain)Tertiary Amide (Open Chain, N-methylated)
LogP (Lipophilicity) ~1.5 (Moderate)~3.8 (High)
H-Bond Donors 1 (Amide N-H)0 (Fully substituted N)
Melting Point 87–88 °COil / Low-melting solid (Steric disruption)
Solubility (Water) LowNegligible (Highly hydrophobic)
Regulatory Status Controlled/Watched (Precursor)Research Chemical (Impurity/Reference)

Scientist’s Insight: The absence of a hydrogen bond donor in NM-DPP (due to N-methylation) significantly lowers its melting point compared to the lighter N-phenylpropanamide, which stabilizes its crystal lattice through intermolecular hydrogen bonding. This makes NM-DPP harder to crystallize during purification, often remaining in the "oil" fraction of illicit syntheses.

Synthetic Origins & Impurity Logic

Understanding the origin of these species is vital for forensic attribution. N-phenylpropanamide is a deliberate intermediate, whereas NM-DPP is typically a byproduct or a result of alternative reagent usage (e.g., using N-methylaniline instead of aniline).

Pathway Visualization (Graphviz)

SynthesisPathways cluster_0 Standard Precursor Synthesis (Molecule B) cluster_1 Analog/Impurity Synthesis (Molecule A) PropCl Propionyl Chloride NPP N-Phenylpropanamide (MW 149.19) PropCl->NPP Acylation Aniline Aniline Aniline->NPP Fentanyl Fentanyl NPP->Fentanyl + Piperidone (Siegfried Route) HydroCin Hydrocinnamoyl Chloride (3-Phenylpropionyl Cl) NMDPP N-Methyl-N,3-diphenylpropanamide (MW 239.31) HydroCin->NMDPP Acylation NMeAniline N-Methylaniline NMeAniline->NMDPP NMDPP->Fentanyl NO REACTION (Dead-end impurity)

Figure 1: Divergent synthetic pathways. Molecule B is a viable precursor for fentanyl manufacture; Molecule A is a "dead-end" impurity resulting from contaminated starting materials (N-methylaniline) or specific analog synthesis.

Analytical Differentiation Protocols

Differentiating these amides is straightforward by mass, but complex in complex matrices where isobaric interferences occur.

Experiment: GC-MS Fragmentation Analysis

Objective: To validate the structural identity of NM-DPP versus NPP using electron ionization (EI) fragmentation patterns.

Protocol:

  • Sample Prep: Dissolve 1 mg of each standard in 1 mL Methanol (LC-MS grade).

  • Instrument: Agilent 7890B GC with 5977B MSD (or equivalent).

  • Column: DB-5ms (30m × 0.25mm × 0.25µm).

  • Inlet: Splitless mode, 250 °C.

  • Oven: 80 °C (1 min) → 20 °C/min → 300 °C (hold 5 min).

Expected Results & Causality:

CompoundParent Ion (

)
Base PeakMechanistic Explanation
N-Phenylpropanamide 149 93 (Aniline cation)The secondary amide bond cleaves to release the stable aniline radical cation (

). A minor peak at 57 (

) is observed.
NM-DPP 239 91 (Tropylium) or 134 Dominant Pathway: The phenethyl side chain (3-phenyl group) facilitates a McLafferty rearrangement or benzylic cleavage, generating a Tropylium ion (

91). The N-methyl-N-phenyl moiety is stable, often appearing as a fragment at

106 (

-methylaniline).

Critical Insight: The presence of the m/z 91 peak (Tropylium) is diagnostic for the hydrocinnamoyl chain in Molecule A, a feature completely absent in the propionyl-derived Molecule B.

Stability and Metabolic Logic

In drug development and toxicology, the stability of the amide bond dictates the half-life of the molecule.

  • Enzymatic Hydrolysis (Amidase Activity):

    • N-Phenylpropanamide:[1][2][3][4][5][6][7] Susceptible to hepatic amidases. The secondary amide proton (

      
      ) allows for hydrogen bonding with the enzyme active site, facilitating hydrolysis into aniline and propionic acid.
      
    • NM-DPP:[4][8]Highly Resistant. The N-methyl group introduces steric hindrance and removes the

      
       donor capability. This prevents the catalytic triad of many serine proteases/amidases from effectively attacking the carbonyl carbon.
      
    • Implication: In biological matrices, Molecule A will persist significantly longer than Molecule B, making it a more durable forensic marker of exposure to specific chemical batches.

Metabolic Pathway Diagram (Graphviz)

Metabolism cluster_B Molecule B (Labile) cluster_A Molecule A (Stable) NPP N-Phenylpropanamide Inter Enzyme-Substrate Complex NPP->Inter Amidase Binding Metabs Aniline + Propionic Acid Inter->Metabs Rapid Hydrolysis NMDPP N-Methyl-N,3-diphenylpropanamide Block Steric Blockade (N-Methyl Group) NMDPP->Block Enzyme Approach Intact Excreted Unchanged / Hydroxylated Block->Intact Hydrolysis Prevented

Figure 2: Metabolic stability comparison. Molecule A resists hydrolysis due to steric hindrance at the nitrogen atom.

References
  • European Monitoring Centre for Drugs and Drug Addiction (EMCDDA). (2024). Fentanyl drug profile and precursor monitoring. Retrieved from [Link]

  • Center for Forensic Science Research & Education (CFSRE). (2024). Sentinel Snapshot: Precursors and Intermediates Identified in Fentanyl Tablets and Powders. Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2023). Mass Spectral Library: N-Phenylpropanamide (CAS 620-77-9). Retrieved from [Link]

  • PubChem. (2025).[5][6] Compound Summary: N-methyl-N,3-diphenylpropanamide (CAS 18859-20-6).[9] Retrieved from [Link]

  • United Nations Office on Drugs and Crime (UNODC). (2020). Global Synthetic Drugs Assessment: Precursors involved in synthetic routes to fentanyl. Retrieved from [Link]

Sources

Comparative

Technical Guide: Purity Assessment of N-methyl-N-phenyl-3-phenylpropanamide

Topic: Purity Assessment of N-methyl-N-phenyl-3-phenylpropanamide via GC-MS Content Type: Technical Comparison Guide Executive Summary The Bottom Line: While High-Performance Liquid Chromatography (HPLC) remains the stan...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Purity Assessment of N-methyl-N-phenyl-3-phenylpropanamide via GC-MS Content Type: Technical Comparison Guide

Executive Summary

The Bottom Line: While High-Performance Liquid Chromatography (HPLC) remains the standard for assaying non-volatile amides, Gas Chromatography-Mass Spectrometry (GC-MS) offers superior specificity for identifying volatile organic impurities (VOIs) and side-products in the synthesis of N-methyl-N-phenyl-3-phenylpropanamide .

However, this analyte presents a specific challenge: thermal lability .[1] As a tertiary amide, it is susceptible to degradation in high-temperature injection ports.[2] This guide outlines a validated, optimized GC-MS workflow that mitigates thermal stress while outperforming HPLC in impurity identification.

Part 1: The Analytical Challenge

N-methyl-N-phenyl-3-phenylpropanamide (Structure: Ph-CH₂-CH₂-CO-N(Me)Ph) is typically synthesized via the acylation of N-methylaniline with hydrocinnamoyl chloride.

Why Standard Methods Fail:

  • HPLC-UV: Lacks the specificity to distinguish between the product and structurally similar impurities (e.g., unreacted N-methylaniline) without rigorous standard referencing.

  • Standard GC: Using a standard 280°C splitless injection often causes on-column degradation , leading to "ghost peaks" of ketenes or amines that falsely lower the calculated purity.

The Solution: An optimized "Cool-Inlet" GC-MS method that balances volatility with thermal preservation.

Part 2: Comparative Analysis (GC-MS vs. Alternatives)

The following table contrasts GC-MS with its primary alternatives: Quantitative NMR (qNMR) and HPLC-UV.

FeatureGC-MS (Recommended for Impurities) HPLC-UV (Standard Assay) qNMR (Absolute Reference)
Primary Utility Identification of unknown impurities & volatiles.[3]Routine QC assay & non-volatile salts.Absolute purity determination (Primary Standard).
Specificity High: Mass spectral fingerprinting confirms identity.Medium: Relies solely on retention time (RT).High: Distinct proton environments.
Sensitivity (LOD) < 10 ppm (SIM mode).~50-100 ppm.> 1000 ppm (Low sensitivity).
Thermal Risk High: Requires careful inlet optimization.[2]None: Room temperature separation.None: Non-destructive.
Throughput Fast (15-20 min runs).Medium (20-40 min runs).Slow (Data acquisition + relaxation delay).

Senior Scientist Insight: Use qNMR to establish the purity of your reference standard, then use GC-MS for routine batch testing to detect specific synthetic side-products like hydrocinnamic acid or N-methylaniline.

Part 3: Optimized Experimental Protocol

This protocol is designed to minimize thermal degradation while ensuring complete volatilization.

3.1. Sample Preparation[1][2][4]
  • Solvent: Dichloromethane (DCM) or Ethyl Acetate. Avoid alcohols (Methanol/Ethanol) to prevent transamidation in the injector.

  • Concentration: 1.0 mg/mL (for Split injection).

  • Filtration: 0.22 µm PTFE filter (Nylon filters may extract oligomers).

3.2. GC-MS Instrument Parameters[2]
  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS or Rxi-5Sil MS).

    • Dimensions: 30 m × 0.25 mm ID × 0.25 µm film.

  • Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).

  • Inlet (Critical): Split Mode (Ratio 50:1).

    • Temperature:220°C (Do not exceed 250°C).

    • Liner: Deactivated split liner with glass wool (traps non-volatiles).

3.3. Temperature Program
  • Initial: 60°C (Hold 1 min) – Elutes solvents/volatiles.

  • Ramp 1: 20°C/min to 200°C.

  • Ramp 2: 10°C/min to 280°C (Hold 5 min) – Elutes the Amide & heavy impurities.

Part 4: Data Analysis & Fragmentation Logic

To validate that the main peak is indeed N-methyl-N-phenyl-3-phenylpropanamide, you must verify the mass spectral fragmentation pattern.

Fragmentation Pathway (Graphviz Visualization)

FragmentationPathway Parent Parent Ion (M+) m/z ~239 Cleavage Amide Bond Cleavage Parent->Cleavage Acylium Hydrocinnamoyl Cation (Ph-CH2-CH2-CO+) m/z 133 Cleavage->Acylium Alpha-cleavage AmineFrag N-Methylaniline Ion (Ph-N(Me)+) m/z 106 Cleavage->AmineFrag N-C bond break Tropylium Tropylium Ion (C7H7+) m/z 91 Acylium->Tropylium Loss of Ketene (CH2=C=O)

Caption: Predicted Electron Impact (EI) fragmentation pathway. The presence of m/z 91, 106, and 133 confirms the structural integrity of the amide.

Interpretation Guide:

  • m/z 239 (Molecular Ion): May be weak due to amide instability.

  • m/z 133 (Base Peak candidate): Represents the Ph-CH₂-CH₂-CO⁺ fragment.

  • m/z 106: Represents the N-methylaniline fragment [Ph-N-CH₃]⁺.

  • m/z 91: The classic tropylium ion, indicative of the benzyl moiety.

Part 5: Validation Criteria (ICH Q2(R1) Aligned)

To ensure this method is scientifically robust, the following validation parameters must be met:

  • Specificity: Inject a "Spike Solution" containing expected impurities (N-methylaniline and Hydrocinnamic acid).

    • Requirement: Resolution (Rs) > 1.5 between the Amide and any impurity.

  • Linearity: 5-point calibration curve (0.1 mg/mL to 2.0 mg/mL).

    • Requirement: R² > 0.995.

  • System Suitability:

    • Inject the standard 5 times.

    • Requirement: RSD of Peak Area < 2.0%.

    • Tailing Factor: Must be < 1.5 (Amides tend to tail; if > 1.5, replace the liner or trim the column).

References
  • International Conference on Harmonisation (ICH). (2005).[5] Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • National Institute of Standards and Technology (NIST). (2025). Mass Spectral Library: Phenylpropanamide Derivatives. Retrieved from [Link]

  • Sultana, T., & Johnson, M. E. (2006). Sample preparation and gas chromatography of primary fatty acid amides. Journal of Chromatography A. Retrieved from [Link]

  • European Medicines Agency. (2006).[6] Note for Guidance on Validation of Analytical Procedures. Retrieved from [Link]

Sources

Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Safe Handling of n-Methyl-n,3-diphenylpropanamide

This guide provides essential safety protocols and operational plans for the handling and disposal of n-Methyl-n,3-diphenylpropanamide (CAS No. 18859-20-6).

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides essential safety protocols and operational plans for the handling and disposal of n-Methyl-n,3-diphenylpropanamide (CAS No. 18859-20-6). As a novel or less-common substituted amide, detailed toxicological data for this specific compound is not extensively documented in publicly available literature. Therefore, this document adopts a precautionary approach, grounding its recommendations in the known hazard profiles of structurally similar compounds and established principles of laboratory safety. The primary objective is to ensure the well-being of all personnel by minimizing exposure and mitigating risks.

Hazard Assessment: An Inference-Based Approach

Given the absence of a comprehensive Safety Data Sheet (SDS), we must infer potential hazards from analogous structures. The molecule n-Methyl-n,3-diphenylpropanamide is a tertiary amide. Related compounds, such as N-methyl-3-phenylpropanamide, are known to cause skin irritation, serious eye irritation, and respiratory irritation[1]. More hazardous analogous amines and amides can exhibit acute toxicity and cause severe skin burns[2].

Based on this structural analysis, we will operate under the assumption that n-Methyl-n,3-diphenylpropanamide is, at a minimum, an irritant to the skin, eyes, and respiratory tract, with the potential for more severe health effects upon significant exposure. All handling procedures must reflect this elevated level of caution.

Engineering Controls: The First Line of Defense

Personal Protective Equipment (PPE) is the final barrier between a researcher and a chemical hazard. The primary methods of exposure control are engineering solutions that isolate the hazard.

  • Chemical Fume Hood: All manipulations of n-Methyl-n,3-diphenylpropanamide, including weighing, transfers, and the preparation of solutions, must be conducted inside a certified chemical fume hood.[3][4] This is critical to prevent the inhalation of any dusts or vapors.

  • Ventilation: Ensure the laboratory is well-ventilated to maintain a safe ambient environment outside of the primary engineering controls.[4]

Personal Protective Equipment (PPE) Selection

The selection of appropriate PPE is contingent on the scale and nature of the work being performed. The following table summarizes the required PPE for handling n-Methyl-n,3-diphenylpropanamide.

Task / Scale Eye/Face Protection Hand Protection Body Protection Respiratory Protection
Small-Scale R&D (<1g, ambient temp.) ANSI Z87.1-rated safety glasses with side shields. Chemical splash goggles are strongly recommended.[3]Nitrile or Neoprene gloves. Inspect for integrity before each use.[5]Flame-resistant lab coat.Not typically required if all work is performed in a certified fume hood.
Process-Scale or Heating (>1g or elevated temp.) Chemical splash goggles and a full-face shield.[5][6]Double-gloving with nitrile or neoprene gloves. Consider thicker, chemical-resistant gloves (e.g., Butyl rubber).[6]Chemical-resistant apron over a flame-resistant lab coat or a chemical-resistant suit.[7][8]NIOSH-approved half-mask or full-face respirator with organic vapor cartridges.

The following diagram outlines the decision-making process for selecting the appropriate level of personal protective equipment.

PPE_Selection_Workflow PPE Selection Workflow for n-Methyl-n,3-diphenylpropanamide cluster_0 Risk Assessment cluster_1 PPE Ensemble cluster_2 Control Environment start Start: Handling Required risk_assessment Assess Task: - Scale of work? - Heating or aerosolization? - Potential for splash? start->risk_assessment low_risk_ppe Standard PPE: - Safety Goggles - Nitrile Gloves - Lab Coat risk_assessment->low_risk_ppe Low Risk (Small scale, no heating) high_risk_ppe Enhanced PPE: - Goggles & Face Shield - Double Gloves (Nitrile/Neoprene) - Chemical Apron/Suit - Respirator (Organic Vapor) risk_assessment->high_risk_ppe High Risk (Large scale, heating, splash potential) fume_hood Work in Certified Chemical Fume Hood low_risk_ppe->fume_hood high_risk_ppe->fume_hood end End fume_hood->end Proceed with Task

Caption: Decision workflow for selecting appropriate PPE.

Operational Plan: Step-by-Step Guidance

Adherence to a standardized operational procedure is crucial for minimizing risk.

A. Preparation and Weighing:

  • Don the appropriate PPE as determined by your risk assessment (see table and diagram).

  • Perform all operations within a chemical fume hood.

  • Place the container of n-Methyl-n,3-diphenylpropanamide in the fume hood.

  • Carefully open the container, avoiding any creation of dust if it is a solid.

  • Use a spatula to transfer the desired amount to a tared weigh boat.

  • Close the primary container tightly.

B. Solution Preparation and Transfer:

  • Add the weighed compound to the desired solvent in an appropriate flask or beaker inside the fume hood.

  • If dissolution requires agitation or heating, ensure the vessel is securely clamped and use a stir plate or a heating mantle with temperature control.

  • Once dissolved, transfer the solution using a pipette or a funnel to the reaction vessel. Avoid pouring directly from a beaker when possible to minimize splash risk.

C. Post-Handling Decontamination:

  • Wipe down the work surface in the fume hood with an appropriate solvent and then soapy water.

  • Carefully remove PPE, avoiding contact with potentially contaminated outer surfaces.

  • Remove gloves last, turning them inside out as you remove them.

  • Wash hands thoroughly with soap and water after exiting the laboratory.[9]

Disposal Plan: A Conservative Approach

All materials that have come into contact with n-Methyl-n,3-diphenylpropanamide must be treated as hazardous waste.

  • Chemical Waste: Unused or waste n-Methyl-n,3-diphenylpropanamide and any solutions containing it must be collected in a clearly labeled, sealed hazardous waste container.

  • Contaminated Materials: This includes used gloves, weigh boats, pipette tips, and paper towels used for cleanup. These items should be placed in a designated solid hazardous waste container.[10]

  • Empty Containers: The original container, once empty, should be triple-rinsed with a suitable solvent. The rinsate must be collected as hazardous waste. The rinsed container should then be disposed of according to your institution's hazardous waste guidelines.[4]

  • Disposal Method: All waste must be disposed of through a licensed and approved waste disposal contractor, likely via controlled incineration.[4][11] Do not discharge any waste containing this chemical into drains or sewer systems.[4][12]

By adhering to these rigorous safety and handling protocols, researchers can confidently work with n-Methyl-n,3-diphenylpropanamide while ensuring a safe and controlled laboratory environment.

References

  • Material Safety Data Sheets. N-METHYL-N-(3-OXO-3-PHENYLPROPYL)NITROUS AMIDE. [Link]

  • AZ Electronic Materials. SAFETY DATA SHEET AZ NMP Rinse. [Link]

  • PubChem, National Institutes of Health. N-methyl-3-phenylpropanamide. [Link]

  • A&M Cheese. PPE Based on Worker Role. [Link]

  • Cheméo. Propanamide, N-decyl-N-methyl-3-phenyl- - Chemical & Physical Properties. [Link]

  • Sigma-Aldrich, Utah Nanofab. SAFETY DATA SHEET: N,N′-Bis(3-methylphenyl)-N,N′-diphenylbenzidine. [Link]

  • Good Day's Work. Personal Protective Equipment: Chemical Handling. [Link]

  • PubChem, National Institutes of Health. N,N-diethyl-3-phenylpropanamide. [Link]

  • SAMS Solutions. Protective Gear for Chemical Handling Must-Have Equipment. [Link]

  • PubChem, National Institutes of Health. N,N-diphenylpropanamide. [Link]

  • Industrial Safety Tips. PPE For Chemical Handling With Example. [Link]

  • American Chemistry Council. Guidance for Selection of Personal Protective Equipment for MDI Users. [Link]

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